Methyl 3,4-O-isopropylidene-L-threonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFASCPVVJBLRD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438875 | |
| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92973-40-5 | |
| Record name | Methyl 3,4-O-isopropylidene-L-threonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3,4-O-isopropylidene-L-threonate physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-O-isopropylidene-L-threonate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid, stereodefined structure, derived from L-threonic acid, makes it a valuable precursor for the synthesis of complex molecules, including natural products and their analogues. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.
Core Physical and Chemical Properties
This compound is a colorless to pale-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₅ | [2][3] |
| Molecular Weight | 190.19 g/mol | [2][3] |
| CAS Number | 92973-40-5 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 125 °C at 12 mmHg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.446 | [1] |
| Optical Activity ([α]₂₀/D) | +18.5° (c = 2 in acetone) | [1] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |
| Solubility | Soluble in acetone. | [1] |
Synonyms: (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester.[2][3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.3 | m | H4 |
| ~4.2 | m | H3 |
| ~4.1 | dd | H5a |
| ~3.9 | dd | H5b |
| ~3.8 | s | OCH₃ |
| ~3.0 | d | OH |
| ~1.4 | s | CH₃ (isopropylidene) |
| ~1.3 | s | CH₃ (isopropylidene) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (ester) |
| ~110 | C(CH₃)₂ |
| ~77 | C4 |
| ~72 | C3 |
| ~67 | C5 |
| ~52 | OCH₃ |
| ~26 | CH₃ (isopropylidene) |
| ~25 | CH₃ (isopropylidene) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3450 (broad) | O-H | Stretching |
| ~2980, 2940, 2880 | C-H (alkane) | Stretching |
| ~1740 (strong) | C=O (ester) | Stretching |
| ~1380, 1370 | C(CH₃)₂ (isopropylidene) | Bending |
| ~1215, 1070 | C-O (ester, ether) | Stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of a methyl group from the isopropylidene moiety (m/z = 175), loss of the methoxy (B1213986) group from the ester (m/z = 159), and cleavage of the dioxolane ring.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound starts from L-tartaric acid. The key intermediate is Dimethyl 2,3-O-isopropylidene-L-tartrate.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
This procedure is adapted from Organic Syntheses.[4]
-
Reactants: L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Procedure:
-
A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid monohydrate is warmed to obtain a homogeneous solution.
-
Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes via a distillation head.
-
After cooling, anhydrous potassium carbonate is added to neutralize the acid catalyst.
-
The volatile materials are removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.
-
Step 2: Reduction to this compound
-
Plausible Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, or other chemoselective reducing agents.
-
General Procedure:
-
The Dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in an appropriate solvent (e.g., ethanol, THF).
-
The reducing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched (e.g., with a weak acid or water).
-
The product is extracted into an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography.
-
Applications in Research and Drug Development
Chiral Building Block in Total Synthesis
This compound is a valuable chiral starting material in the total synthesis of complex natural products. A notable example is its use in the synthesis of (-)-echinosporin, a compound with potential antitumor and antibacterial activities.[5]
Caption: Synthesis of a dihydrofuran intermediate from this compound for (-)-echinosporin synthesis.
Potential Role in the Endocannabinoid System
Some evidence suggests that derivatives of threonic acid may interact with the endocannabinoid system.[3] This system is a complex cell-signaling network that plays a crucial role in regulating a range of physiological processes including appetite, pain sensation, mood, and memory. The primary receptors of this system are the cannabinoid receptors CB1 and CB2.
Caption: Simplified diagram of endocannabinoid retrograde signaling at a synapse.
Conclusion
This compound is a versatile and valuable chiral synthon with established applications in the synthesis of complex molecules and potential, though less explored, roles in modulating biological systems. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for researchers leveraging this compound in their scientific endeavors.
References
The Biological Significance of L-Threonic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threonic acid, a metabolite of vitamin C, and its derivatives are emerging as significant players in cellular processes with considerable therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of L-threonic acid and its derivatives, with a focus on their roles in neuronal function, bone metabolism, and other physiological pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
L-threonic acid is a four-carbon sugar acid naturally found in various plants and is an endogenous metabolite of L-ascorbic acid (Vitamin C) in humans.[1][2] While L-threonic acid itself has demonstrated biological activity, its derivatives, particularly its salts, have garnered significant attention for their enhanced bioavailability and targeted therapeutic effects. This guide will primarily focus on the well-researched derivatives, Magnesium L-threonate and Calcium L-threonate, while also touching upon other emerging derivatives.
Core Biological Roles and Mechanisms
Magnesium L-threonate and Cognitive Function
Magnesium L-threonate (MgT) is a unique compound that has been shown to effectively cross the blood-brain barrier, thereby increasing magnesium concentrations in the brain.[3][4] This property underpins its significant effects on cognitive function.
Mechanism of Action:
The primary mechanism of action of MgT involves the modulation of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[3] By increasing magnesium levels in the brain, MgT enhances the density and plasticity of synapses.[4]
Signaling Pathway:
The following diagram illustrates the role of Magnesium L-threonate in the NMDA receptor signaling pathway, leading to enhanced synaptic plasticity.
Calcium L-threonate and Bone Metabolism
Calcium L-threonate is a salt of L-threonic acid that has shown promise in supporting bone health. Its mechanism extends beyond simply providing calcium.
Mechanism of Action:
L-threonic acid has been shown to stimulate the uptake of Vitamin C by osteoblasts.[2] Vitamin C is an essential cofactor for collagen synthesis, a critical component of the bone matrix.[2][5] By enhancing Vitamin C levels in bone-forming cells, Calcium L-threonate promotes the production of a healthy bone matrix and subsequent mineralization.[5]
Signaling Pathway:
The following diagram illustrates the proposed mechanism of Calcium L-threonate in promoting osteoblast differentiation and bone formation.
L-threonic Acid and DKK1 Inhibition
L-threonic acid has been shown to inhibit the expression of Dickkopf-1 (DKK1), a key antagonist of the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for various developmental and homeostatic processes, including hair follicle development. By inhibiting DKK1, L-threonic acid may promote Wnt signaling.
Signaling Pathway:
The following diagram illustrates the inhibition of DKK1 by L-threonic acid within the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on L-threonic acid derivatives.
Table 1: Effects of Magnesium L-threonate on Cognitive Function (Human Studies)
| Study Population | Dosage | Duration | Key Findings | Reference |
| 109 healthy Chinese adults (18-65 years) | 2 g/day Magtein®PS | 30 days | Significant improvements in all five subcategories of "The Clinical Memory Test" and overall memory quotient scores compared to placebo. | [7][8][9] |
| 44 older adults (50-70 years) with cognitive impairment | 1.5-2 g/day | 12 weeks | Significantly improved overall cognitive ability (p < 0.05) and reduced cognitive fluctuation compared to placebo. | [10][11] |
| 15 adults with moderate ADHD | 1 g/day (500mg twice daily) | 12 weeks | Significant improvements in clinician- and self-reported ADHD symptoms, executive functioning, and visual scanning measures. IQ scores increased by 5% to 12%. | [10] |
| 15 individuals with mild to moderate dementia | Not specified | 12 weeks | Significant improvement in regional cerebral metabolism and overall cognitive function. | [10] |
Table 2: Effects of Calcium L-threonate on Bone Health
| Model | Treatment | Concentration | Key Findings | Reference |
| Ovariectomized rats | Calcium L-threonate (high, middle, low dosage) | Not specified | Significantly higher dry femur weight, ash weight, and calcium content compared to the model-control group. | [12] |
| Preschool children | Calcium L-threonate | Not specified | Higher bone mineral density (BMD) after 1.5 and 3 months compared to calcium carbonate and control groups. 72% of children had normal BMD after 3 months. | [12] |
| In vitro (rabbit osteoclasts) | Calcium L-threonate | 10⁻⁹, 10⁻⁷, 10⁻⁵ mol/L | Significantly reduced resorption area and C-telopeptide of type I collagen (CTx) concentration compared to control. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Quantification of L-threonate in Human Plasma via HPLC-MS/MS
This protocol is adapted from a method for the determination of L-threonate in human plasma and urine.[3][13][14][15]
Objective: To accurately quantify the concentration of L-threonate in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
YMC J'Sphere C18 column (or equivalent)
-
Methanol (B129727), acetonitrile, ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Human plasma samples
-
L-threonate standard
-
Internal standard (e.g., isotopic labeled L-threonate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of the internal standard. b. Add 300 µL of methanol to precipitate proteins. c. Vortex the mixture for 3 minutes. d. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Column: YMC J'Sphere C18
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transition for L-threonate: m/z 134.5 → 74.7
-
-
Quantification:
-
Generate a standard curve using known concentrations of L-threonate.
-
Calculate the concentration of L-threonate in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vitro Osteoclast Resorption Pit Assay
This protocol is a generalized procedure based on established methods for assessing osteoclast activity.[1][16][17][18]
Objective: To evaluate the effect of L-threonate derivatives on the bone-resorbing activity of osteoclasts in vitro.
Materials:
-
Bone marrow cells from mice or rabbits, or human peripheral blood mononuclear cells (PBMCs)
-
Culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS), M-CSF, and RANKL
-
Calcium phosphate-coated culture plates or dentin/bone slices
-
Test compounds (e.g., Calcium L-threonate, Sodium L-threonate)
-
Fixation solution (e.g., 2.5% glutaraldehyde (B144438) or 4% paraformaldehyde)
-
Staining solution (e.g., Toluidine Blue or 5% Silver Nitrate)
-
Microscope with imaging software
Procedure:
-
Osteoclast Differentiation: a. Isolate osteoclast precursors (bone marrow cells or PBMCs). b. Culture the cells in the presence of M-CSF and RANKL on the chosen substrate (calcium phosphate-coated plates or bone/dentin slices) to induce differentiation into mature osteoclasts. This typically takes 7-10 days.
-
Treatment: a. Once mature, multinucleated osteoclasts are observed, treat the cells with various concentrations of the L-threonate derivatives. Include a vehicle control group. b. Culture for an additional 3-7 days to allow for bone resorption.
-
Visualization and Quantification of Resorption Pits: a. Remove the cells from the substrate (e.g., using sonication or bleach). b. Stain the substrate to visualize the resorption pits. For example, with 5% silver nitrate (B79036) followed by exposure to light. c. Capture images of the resorption pits using a microscope. d. Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
-
Data Analysis:
-
Compare the resorbed area in the treated groups to the control group to determine the effect of the L-threonate derivatives on osteoclast activity.
-
Immunofluorescence Staining for Synaptic Proteins in Rodent Brain
This protocol provides a general workflow for the immunofluorescent detection of synaptic proteins in brain tissue.[19][20][21]
Objective: To visualize and quantify the density of synaptic proteins (e.g., synaptophysin, PSD-95) in the brains of rodents treated with Magnesium L-threonate.
Materials:
-
Rodent brain tissue (fixed and cryoprotected)
-
Cryostat
-
Microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies against synaptic proteins (e.g., anti-synaptophysin, anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Tissue Sectioning: a. Section the frozen brain tissue into thin sections (e.g., 20-40 µm) using a cryostat. b. Mount the sections onto microscope slides.
-
Immunostaining: a. Wash the sections with PBS. b. Permeabilize the tissue with PBS containing Triton X-100. c. Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature. d. Incubate the sections with the primary antibodies diluted in antibody dilution buffer overnight at 4°C. e. Wash the sections extensively with PBS. f. Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark. g. Wash the sections with PBS. h. Counterstain the nuclei with DAPI or Hoechst. i. Mount the coverslips onto the slides using an anti-fade mounting medium.
-
Imaging and Analysis: a. Acquire images of the stained sections using a confocal microscope. b. Quantify the density and intensity of the synaptic protein puncta using image analysis software.
Other L-Threonic Acid Derivatives
While Magnesium and Calcium L-threonate are the most studied, other derivatives also show biological potential.
-
Sodium L-threonate: Has been shown to inhibit bone resorption by osteoclasts in vitro, though to a lesser extent than Calcium L-threonate.[8]
-
Potassium L-threonate: Included in some supplement formulations, but specific research on its biological effects is limited.
-
Zinc L-threonate: Zinc is an essential trace element involved in numerous enzymatic reactions. Zinc L-threonate is proposed as a bioavailable form of zinc, potentially leveraging the carrier properties of L-threonate for enhanced absorption.[22]
Conclusion
L-threonic acid and its derivatives represent a promising area of research with significant implications for drug development and nutritional science. Magnesium L-threonate shows considerable potential for enhancing cognitive function, while Calcium L-threonate offers a novel approach to supporting bone health. Further research into the mechanisms of action and therapeutic applications of these and other L-threonic acid derivatives is warranted. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of this fascinating class of compounds.
References
- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium co… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults [ouci.dntb.gov.ua]
- 9. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 11. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6077872A - Use of calcium L-threonate in preventing, inhibiting and curing osteoporosis and rickets - Google Patents [patents.google.com]
- 13. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 17. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 18. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ptglab.com [ptglab.com]
- 22. CN1302793A - Zinc L-threonate, its preparing process and its application as zinc-supplementing agent - Google Patents [patents.google.com]
The Versatility of Methyl 3,4-O-isopropylidene-L-threonate: A Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3,4-O-isopropylidene-L-threonate has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid, stereochemically defined structure, derived from L-threonic acid, provides a robust scaffold for the introduction of new stereocenters, making it a powerful tool in the synthesis of complex natural products and pharmaceutically active molecules. This guide provides a comprehensive overview of its applications, supported by experimental details and quantitative data.
Physicochemical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value |
| CAS Number | 92973-40-5 |
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol |
| Boiling Point | 96-100 °C (0.1 mmHg) |
| Density | 1.175 g/mL at 25 °C |
| Optical Activity | [α]²⁰/D +18.5° (c=2 in acetone)[1] |
Core Applications in Natural Product Synthesis
The utility of this compound as a chiral precursor is prominently demonstrated in the total synthesis of several complex natural products. Its inherent chirality is effectively transferred to the target molecules, often with high diastereoselectivity.
Synthesis of (-)-Echinosporin
This compound serves as a key starting material in the total synthesis of the antibiotic (-)-echinosporin. It is utilized to prepare a crucial dihydrofuran substrate, which constitutes a significant portion of the natural product's core structure.[1][2]
Synthesis of Lyngbyabellin M
In the enantioselective total synthesis of (+)-Lyngbyabellin M, a complex marine natural product, derivatives of this compound are employed to construct a key chiral thiazole (B1198619) fragment. This transformation underscores the building block's role in introducing specific stereochemistry within a larger synthetic framework.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this chiral building block. The following sections provide insights into key experimental procedures.
General Workflow for Derivatization
The transformation of this compound often begins with the protection of the free hydroxyl group, followed by modification of the methyl ester. This common workflow allows for a variety of subsequent reactions.
Caption: General workflow for the derivatization of this compound.
Data Presentation: Representative Transformations
The following table summarizes quantitative data for typical reactions involving derivatives of this compound, highlighting its efficiency in stereoselective synthesis.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Reduction | Protected Threonate Derivative | LiAlH₄, THF, 0 °C to rt | Chiral Butanetriol Derivative | >90 | >98 (de) |
| Grignard Addition | Protected Threonate Derivative | MeMgBr, Et₂O, -78 °C | Tertiary Alcohol | ~85 | >95 (de) |
| Wittig Reaction | Derived Aldehyde | Ph₃P=CHCO₂Et, CH₂Cl₂, rt | α,β-Unsaturated Ester | ~80 | >90 (E/Z ratio) |
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application in drug development is logically connected to the synthesis of molecules that target specific pathways. For instance, the synthesis of a kinase inhibitor might follow the logical workflow outlined below.
Caption: Logical workflow for the application of the chiral building block in drug development.
Conclusion
This compound stands out as a highly effective and reliable chiral building block for the stereoselective synthesis of complex organic molecules. Its utility in the construction of key fragments for natural product synthesis, coupled with the high degree of stereocontrol it offers, ensures its continued importance in the fields of organic chemistry, medicinal chemistry, and drug development. The detailed experimental protocols and quantitative data presented in this guide aim to facilitate its broader application and inspire the development of novel synthetic methodologies.
References
The Natural Abundance and Scientific Significance of L-Threonic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Threonic acid, a four-carbon sugar acid, is a naturally occurring compound that has garnered increasing interest within the scientific community. Primarily known as a key metabolite of L-ascorbic acid (Vitamin C), its presence has been identified across a wide spectrum of biological systems, from plants and microorganisms to animals and humans. This technical guide provides a comprehensive overview of the natural abundance and sources of L-threonic acid, details the analytical methodologies for its quantification, and explores its emerging role in cellular signaling pathways.
Natural Abundance and Sources of L-Threonic Acid
L-Threonic acid is intrinsically linked to the metabolism of Vitamin C. Its formation occurs through the oxidative cleavage of L-ascorbic acid, a well-documented pathway in both plants and animals.[1] This process results in the generation of L-threonic acid from carbons 3, 4, 5, and 6 of the original ascorbic acid molecule.
Plant Kingdom
L-Threonic acid is a recognized plant and algal metabolite, playing a role in various metabolic pathways.[2] Its presence has been confirmed in several plant species, where it can be further metabolized. For instance, in plants belonging to the Geraniaceae family, such as Pelargonium crispum (lemon geranium), L-threonic acid is formed and can be subsequently oxidized to L-tartaric acid.[1] In contrast, in species like Rumex x acutus (sorrel), L-threonic acid is metabolized into carbon dioxide, sucrose, and other carbohydrates.[3] Other plants where L-threonic acid has been reported include Lotus burttii and Lotus tenuis. While qualitatively acknowledged, extensive quantitative data on L-threonic acid concentrations across a broad range of fruits and vegetables remains an area for further research. Some identified food sources include buffalo currant, yam, purslane, and bayberry.[4]
Animal Kingdom
In animals, L-threonic acid is a normal component of various bodily fluids. It has been identified in blood, aqueous humour, and cerebrospinal fluid (CSF).[5][6] Its presence in the CSF is particularly noteworthy in the context of neuroscience research.
Microorganisms
L-Threonic acid has also been identified as a metabolite in various microorganisms. Certain fungi, such as Myrothecium verrucaria and Aspergillus fumigatus, have demonstrated the ability to metabolize ascorbic acid into L-threonic acid.[5] Furthermore, specific bacteria in the rumen of cattle have been shown to influence the concentration of threonic acid.[5]
Quantitative Data on L-Threonic Acid
The quantification of L-threonic acid in biological matrices is essential for understanding its physiological roles and potential as a biomarker. The following tables summarize the available quantitative data.
| Biological Matrix | Organism | Concentration Range | Unit | Reference(s) |
| Plasma | Human | 0.25-50 | µg/mL | [3][7] |
| Urine | Human | 2.5-500 | µg/mL | [3][7] |
| Cerebrospinal Fluid | Rat | Naturally present | - | [2] |
Further research is required to establish a comprehensive database of L-threonic acid concentrations in a wider variety of natural sources.
Experimental Protocols for L-Threonic Acid Analysis
Accurate quantification of L-threonic acid necessitates robust analytical methodologies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Electrophoresis (CE) are the most commonly employed techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the determination of L-threonic acid in complex biological matrices like plasma and urine.
Sample Preparation (Human Plasma and Urine):
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of methanol.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Dilution: For urine samples, a further dilution with water may be necessary to bring the concentration within the linear range of the assay.[3][7]
Chromatographic Conditions:
-
Column: YMC J'Sphere C18 (or equivalent)[3]
-
Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v)[3]
-
Flow Rate: 0.2 mL/min[3]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
Ion Transition: m/z 134.5 → 74.7[3]
-
Collision Energy and other MS parameters: To be optimized for the specific instrument used.
Capillary Electrophoresis (CE)
CE provides an alternative method for the analysis of L-threonic acid, particularly in pharmaceutical preparations.
Sample Preparation (Pharmaceutical Preparations):
-
Dissolution: Dissolve the sample (e.g., calcium L-threonate tablets) in deionized water to a known concentration.
-
Filtration: Filter the solution through a 0.45 µm filter before injection.
Electrophoretic Conditions:
-
Capillary: Fused silica, uncoated
-
Background Electrolyte (BGE): 20 mM 2,6-pyridinedicarboxylic acid (PDC) can be used for the simultaneous determination of various anions, including L-threonic acid.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Detection: Indirect UV detection.
-
Temperature: Controlled temperature, e.g., 25°C.
Signaling Pathways and Biological Roles
Recent research has begun to elucidate the role of L-threonic acid in cellular signaling, particularly in the nervous system.
Modulation of Intracellular Magnesium and Synaptic Plasticity
L-threonic acid has been shown to facilitate the transport of magnesium ions (Mg²⁺) into neuronal cells.[2] This is thought to occur through the utilization of glucose transporters (GLUTs).[2] The resulting increase in intracellular Mg²⁺ concentration has significant downstream effects, including the upregulation of NMDA receptor subunit NR2B, an increase in mitochondrial membrane potential, and ultimately, an enhancement of synaptic density.[2] This pathway highlights the potential of L-threonic acid in modulating synaptic plasticity and cognitive function.
Ascorbic Acid Catabolism Workflow
The primary source of endogenous L-threonic acid is the breakdown of L-ascorbic acid. This metabolic process is a key aspect of ascorbate (B8700270) homeostasis.
Conclusion and Future Directions
L-Threonic acid, a natural metabolite of Vitamin C, is ubiquitously present in the biological world. While its role as a metabolic byproduct has been long established, recent discoveries regarding its involvement in cellular signaling, particularly in the nervous system, have opened new avenues for research and potential therapeutic applications. The methodologies for its quantification are well-developed, enabling more in-depth studies into its pharmacokinetics and physiological concentrations.
Future research should focus on:
-
Comprehensive Quantification: Establishing a broad database of L-threonic acid concentrations in various foodstuffs to better understand dietary intake.
-
Mechanism of Action: Further elucidating the molecular mechanisms by which L-threonic acid influences cellular processes, including its interaction with various transporters and receptors.
-
Therapeutic Potential: Investigating the therapeutic efficacy of L-threonic acid and its salts in preclinical and clinical models of neurological and other disorders.
This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on L-threonic acid and highlighting the exciting research opportunities that lie ahead.
References
- 1. Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound L-threonate (FDB030975) - FooDB [foodb.ca]
- 5. L-threonic Acid|High-Purity Reagent|RUO [benchchem.com]
- 6. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 7. academic.oup.com [academic.oup.com]
The Critical Role of Chiral Synthons in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern pharmaceutical development, profoundly influencing a drug's efficacy, safety, and overall therapeutic profile. A vast number of pharmaceuticals are chiral molecules, existing as enantiomers – non-superimposable mirror images that can exhibit remarkably different pharmacological and toxicological properties. Consequently, the synthesis of enantiomerically pure drugs is a paramount objective in drug discovery. This technical guide delves into the pivotal role of chiral synthons as the fundamental building blocks for constructing these stereochemically defined active pharmaceutical ingredients (APIs). We will explore the significance of chirality in drug action, provide detailed experimental methodologies for the synthesis of key chiral synthons, present quantitative data on the differential effects of enantiomers, and visualize critical concepts through detailed diagrams.
The Imperative of Chirality in Drug Design
The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. This intrinsic chirality dictates that drug-receptor and drug-enzyme interactions are highly stereospecific. The "three-point attachment" model provides a fundamental explanation for this selectivity, where one enantiomer of a chiral drug can bind effectively to its target, eliciting a therapeutic response, while the other enantiomer may bind weakly, be inactive, or even interact with a different target, leading to off-target effects and toxicity.[1][2]
The tragic case of thalidomide (B1683933) serves as a stark reminder of the importance of stereochemistry in drug safety. The (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a potent teratogen, responsible for causing severe birth defects. This and other examples have led to stringent regulatory requirements for the development and marketing of chiral drugs, mandating the characterization and justification of the chosen stereoisomeric form.[3]
Chiral Synthons: The Architect's Toolkit for Enantioselective Synthesis
A chiral synthon is a stereochemically pure building block used in the synthesis of a target molecule. These synthons carry the required chirality from the outset, guiding the stereochemical outcome of subsequent reactions and ultimately enabling the construction of a single, desired enantiomer of the final drug product. The use of chiral synthons is a cornerstone of several key strategies in asymmetric synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes as starting materials.
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, converting a prochiral substrate into a chiral product.
-
Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. While effective, it is often less efficient as it can result in the discard of 50% of the material.
Quantitative Comparison of Enantiomer Activity
The following tables summarize quantitative data highlighting the differential pharmacological and pharmacokinetic properties of enantiomers for several key drugs.
| Drug | Enantiomer | Potency/Activity | Reference(s) |
| Propranolol | (S)-(-)-Propranolol | ~100 times higher binding affinity for beta-adrenergic receptors than the (R)-(+)-enantiomer. | [4][5][6][7] |
| (R)-(+)-Propranolol | Significantly lower binding affinity. | [4][5][6][7] | |
| Salbutamol (B1663637) | (R)-(-)-Salbutamol | The pharmacologically active enantiomer responsible for bronchodilation. | [8][9][10] |
| (S)-(+)-Salbutamol | Considered inert or may contribute to adverse effects. | [8][9][10] | |
| Cetirizine (B192768) | Levocetirizine (B1674955) ((R)-enantiomer) | The active enantiomer with superior H1 receptor binding affinity. | [11][12][13][14][15] |
| Dextrocetirizine ((S)-enantiomer) | Pharmacologically inactive. | [11] | |
| Verapamil | (S)-(-)-Verapamil | Approximately 10-fold higher therapeutic potency than the (R)-(+)-enantiomer. | |
| (R)-(+)-Verapamil | Lower therapeutic potency. |
Note: This table presents a selection of examples, and the differential effects of enantiomers are observed across a wide range of drug classes.
Detailed Experimental Protocols for Chiral Synthon Synthesis
This section provides detailed methodologies for the synthesis of representative chiral synthons, illustrating key asymmetric synthesis and resolution techniques.
Resolution of Racemic Ibuprofen (B1674241) to (S)-(+)-Ibuprofen
This protocol details the classical resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts with different solubilities.
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Phenethylamine
-
Potassium Hydroxide (KOH)
-
Sulfuric Acid (H₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
Formation of Diastereomeric Salts:
-
In a round-bottom flask, dissolve racemic ibuprofen in a 0.5 M KOH solution.
-
Heat the solution to 75-85 °C with stirring.
-
Slowly add (S)-(-)-α-phenethylamine to the heated mixture. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt will form.
-
Continue heating for a specified time to ensure complete precipitation.
-
Cool the mixture to room temperature and collect the solid salt by vacuum filtration.
-
-
Recrystallization of the Diastereomeric Salt:
-
Dissolve the collected salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce recrystallization.
-
Collect the purified (S,S)-salt by vacuum filtration.
-
-
Recovery of (S)-(+)-Ibuprofen:
-
Suspend the recrystallized salt in water and acidify with 2 M H₂SO₄.
-
Extract the aqueous layer multiple times with MTBE.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield (S)-(+)-Ibuprofen as a solid.
-
Asymmetric Synthesis of a Chiral Ketone via Organocatalysis
This protocol describes the enantioselective Michael addition of a ketone to a maleimide (B117702), catalyzed by a chiral primary amine-salicylamide catalyst, to produce a chiral ketone.
Materials:
-
Maleimide substrate
-
Ketone substrate
-
Chiral primary amine-salicylamide catalyst
-
Toluene (or other suitable solvent)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the maleimide and the ketone in toluene, add the chiral primary amine-salicylamide catalyst (typically 10 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or 0 °C for 12-72 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched chiral ketone.[16]
-
Enantioselective Synthesis of a Chiral Aldehyde via Organocatalytic α-Chlorination
This protocol outlines the direct enantioselective α-chlorination of an aldehyde using an imidazolidinone catalyst.[17]
Materials:
-
Aldehyde substrate
-
Perchlorinated quinone (as the electrophilic chlorine source)
-
Imidazolidinone catalyst
-
Suitable solvent (e.g., CHCl₃)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the aldehyde substrate and the perchlorinated quinone in the solvent.
-
Add the imidazolidinone catalyst (typically 20 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., -20 °C) for the required time, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to isolate the chiral α-chloro aldehyde.
-
Visualizing Key Concepts in Chiral Drug Discovery
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows discussed in this guide.
Caption: Easson-Stedman three-point attachment model.
Caption: Workflow for chiral resolution of ibuprofen.
Caption: Key strategies in asymmetric synthesis.
Conclusion
The synthesis of single-enantiomer drugs is no longer a niche consideration but a fundamental requirement in modern drug discovery and development. Chiral synthons provide the essential stereochemical information needed to construct complex, enantiomerically pure active pharmaceutical ingredients efficiently and predictably. A thorough understanding of asymmetric synthesis strategies, coupled with robust analytical techniques for determining enantiomeric purity, is critical for any scientist or researcher in the pharmaceutical industry. The continued development of novel chiral synthons and more efficient catalytic methods will undoubtedly pave the way for the creation of safer and more effective medicines.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bronchoprotective and bronchodilator effects of single doses of (S)-salbutamol, (R)-salbutamol and racemic salbutamol in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Comparative efficacy of cetirizine and levocetirizine in chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The comparison of cetirizine, levocetirizine and placebo for the treatment of childhood perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. buzzrx.com [buzzrx.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
The Versatile Role of Methyl 3,4-O-isopropylidene-L-threonate in Glycobiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-O-isopropylidene-L-threonate, a chiral building block derived from L-threonic acid, has emerged as a valuable tool in the field of glycobiology. Its unique stereochemistry and protected functional groups make it an ideal starting material for the synthesis of a variety of biologically significant molecules, including rare sugars and complex natural products. This technical guide provides an in-depth overview of the applications of this compound in glycobiology research, with a focus on its role in the synthesis of bioactive compounds and the study of carbohydrate-protein interactions. This document will detail key experimental protocols, present quantitative data, and visualize synthetic pathways to facilitate its use in the laboratory.
Core Applications in Glycobiology
The primary application of this compound in glycobiology stems from its utility as a precursor for L-threose and its derivatives. L-threose, a four-carbon aldose, is a component of some bacterial polysaccharides and has been implicated in the glycation of proteins. The isopropylidene protecting group on the C3 and C4 hydroxyls of the threonate allows for selective manipulation of the carboxyl and C2 hydroxyl groups, making it a versatile intermediate for complex synthetic routes.
Synthesis of Bioactive Molecules: The Case of (-)-Echinosporin
A prominent example of the utility of this compound is its role as a key starting material in the total synthesis of (-)-echinosporin, a potent antibiotic. In this synthesis, the threonate derivative is converted into a crucial dihydrofuran intermediate.
Experimental Protocol: Synthesis of the Dihydrofuran Intermediate
This protocol outlines the initial steps in the synthesis of (-)-echinosporin, starting from this compound.
Step 1: Reduction of the Methyl Ester
-
Reagents: this compound, Diisobutylaluminium hydride (DIBAL-H), Dichloromethane (DCM).
-
Procedure: A solution of this compound in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H in hexanes is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude lactol.
-
Quantitative Data: This reduction typically proceeds with high yield, often exceeding 90%.
Step 2: Wittig Reaction to form the Alkene
-
Reagents: Crude lactol from Step 1, (Carbethoxymethylene)triphenylphosphorane (B24862), Toluene.
-
Procedure: The crude lactol is dissolved in toluene, and (carbethoxymethylene)triphenylphosphorane is added. The mixture is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel.
-
Quantitative Data: The Wittig reaction generally provides the desired alkene in good yields, typically around 80-85%.
Step 3: Dihydroxylation and Acetonide Formation
-
Reagents: Alkene from Step 2, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid (p-TsOH).
-
Procedure: The alkene is dissolved in a mixture of acetone and water and treated with a catalytic amount of OsO₄ and NMO. After stirring for 12 hours, the reaction is quenched with sodium sulfite. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The resulting diol is then dissolved in acetone and treated with 2,2-dimethoxypropane and a catalytic amount of p-TsOH to form the corresponding acetonide, which is the dihydrofuran intermediate.
-
Quantitative Data: The dihydroxylation and subsequent acetonide formation are usually efficient, with overall yields in the range of 75-80%.
Table 1: Summary of Yields for the Synthesis of the Dihydrofuran Intermediate
| Step | Product | Typical Yield (%) |
| 1. Reduction of Methyl Ester | Lactol | >90 |
| 2. Wittig Reaction | Alkene | 80-85 |
| 3. Dihydroxylation and Acetonide Formation | Dihydrofuran Intermediate | 75-80 |
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the dihydrofuran intermediate from this compound.
L-Threose Derivatives and Protein Glycation
L-threose, which can be readily prepared from this compound by reduction and deprotection, is a reactive sugar that can participate in glycation reactions with proteins. This process, also known as the Maillard reaction, can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various disease states. The study of L-threose-mediated glycation is an important area of glycobiology research.
Experimental Protocol: In Vitro Glycation of Bovine Serum Albumin (BSA) with L-Threose
-
Reagents: L-threose (prepared from this compound), Bovine Serum Albumin (BSA), Phosphate buffered saline (PBS, pH 7.4).
-
Procedure: A solution of BSA in PBS is incubated with a molar excess of L-threose at 37 °C for several days. Aliquots are taken at various time points to monitor the extent of glycation.
-
Analysis: The formation of glycated BSA can be monitored by several methods, including:
-
Fluorescence Spectroscopy: AGEs often exhibit characteristic fluorescence. An increase in fluorescence intensity at an excitation of ~370 nm and emission of ~440 nm is indicative of AGE formation.
-
SDS-PAGE: Glycation can lead to protein cross-linking, which can be visualized as higher molecular weight bands on an SDS-PAGE gel.
-
Mass Spectrometry: To identify the specific sites of glycation on the protein.
-
Logical Workflow for Studying L-Threose Glycation
The following diagram outlines the workflow for investigating the role of L-threose in protein glycation.
Broader Implications in Glycobiology
The ability to synthesize L-threose and its derivatives from this compound opens up avenues for exploring their roles in various biological processes. For instance, L-threose can be a substrate for enzymes such as aldose reductase, an enzyme implicated in diabetic complications. Studying the interaction of L-threose with such enzymes can provide insights into disease mechanisms.
Furthermore, the chiral nature of this compound makes it a valuable building block for the synthesis of more complex and rare monosaccharides and their derivatives. These can then be used to probe the specificity of carbohydrate-binding proteins (lectins) or as inhibitors of glycosyltransferases, enzymes crucial for the assembly of glycans.
Conclusion
This compound is a versatile and valuable tool for researchers in glycobiology and drug discovery. Its utility as a chiral precursor for the synthesis of bioactive molecules like (-)-echinosporin and for the preparation of L-threose to study protein glycation highlights its importance. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of this compound in the laboratory, enabling further exploration of its potential in advancing our understanding of the complex world of carbohydrates and their roles in health and disease.
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to CAS Number 92973-40-5: Methyl 3,4-O-isopropylidene-L-threonate
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound (CAS Number: 92973-40-5). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
This compound is a chiral carbohydrate derivative. Its structure features a protected diol in the form of an isopropylidene acetal, a secondary alcohol, and a methyl ester. This combination of functional groups makes it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 92973-40-5[1][2][3] |
| IUPAC Name | methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate[2] |
| Synonyms | (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester[3] |
| Molecular Formula | C₈H₁₄O₅[3] |
| Molecular Weight | 190.19 g/mol [2][3] |
| InChI Key | JSFASCPVVJBLRD-NTSWFWBYSA-N[1] |
| SMILES | COC(=O)--INVALID-LINK--[C@@H]1COC(C)(C)O1[1] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Boiling Point | 125 °C at 12 mmHg | [1] |
| Refractive Index (n20/D) | 1.446 | [1] |
| Optical Activity ([α]20/D) | +18.5° (c = 2 in acetone) | [1] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Spectroscopy | Data Source / Description |
| ¹H NMR | Available on PubChem, provided by Sigma-Aldrich. |
| ¹³C NMR | Available on PubChem, provided by Sigma-Aldrich. |
| IR | ATR-IR spectra are available on PubChem. |
| Mass Spectrometry | Data not readily available in the searched sources. |
Synthesis and Application
This compound is a key intermediate in the synthesis of complex organic molecules. Its most notable application is in the total synthesis of the natural product (-)-echinosporin.
Role in the Total Synthesis of (-)-Echinosporin
In the total synthesis of (-)-echinosporin, as reported by A. B. Smith III, et al., this compound serves as the precursor for the construction of a key dihydrofuran intermediate. This dihydrofuran then undergoes a [2+2] photocycloaddition with a cyclopentenone derivative.
Caption: Synthetic pathway to a key intermediate of (-)-echinosporin.
Experimental Protocol: Preparation of the Dihydrofuran Substrate
The detailed experimental protocol for the conversion of this compound to the dihydrofuran intermediate is described in the supplementary information of the original publication. The key transformation involves the protection of the secondary alcohol, reduction of the ester, and subsequent cyclization.
It is important to note that the specific, step-by-step protocol from the primary literature should be consulted for precise reagent quantities, reaction conditions, and purification methods.
Biological Activity
Reported and Potential Activities
One commercial supplier describes this compound as an "endocannabinoid that has been found to have anti-inflammatory activities in animals"[4]. However, a thorough search of peer-reviewed scientific literature did not yield any primary research to substantiate this claim. The biological activity of this specific compound, therefore, remains largely uncharacterized in the public domain.
Given the structural relationship to L-threonic acid, a metabolite of vitamin C, and the unsubstantiated claims, two potential areas for biological investigation are its anti-inflammatory and cannabinoid receptor binding activities.
Proposed Experimental Protocols for Biological Screening
For researchers interested in investigating the purported biological activities, the following are detailed, generic protocols for relevant in vitro assays.
This assay assesses the potential of a compound to reduce the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for in vitro anti-inflammatory activity screening.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using commercially available ELISA kits.
This assay determines if a compound can bind to cannabinoid receptors, which would be the first step in validating the "endocannabinoid" claim.
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human CB1 or CB2 receptors.
-
Binding Assay: In a 96-well plate, the cell membranes are incubated with a known concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 30°C for 90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting. The ability of the test compound to displace the radioligand is indicative of its binding affinity.
Safety and Handling
This compound is a combustible liquid. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves[1]. It should be stored in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized chiral building block with established applications in organic synthesis, particularly in the synthesis of natural products. Its physicochemical and spectroscopic properties are well-documented. However, its biological activity remains an area with a significant lack of peer-reviewed data. The unsubstantiated claims of it being an endocannabinoid with anti-inflammatory properties present an opportunity for further research. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of this compound.
References
Introduction to the synthesis of (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester.
An In-depth Technical Guide to the Synthesis of (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester
Abstract
This technical guide provides a comprehensive overview of a key synthetic pathway for producing (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis leverages the chiral pool, starting from the readily available L-(+)-tartaric acid derivative, (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This document details the critical transformations, including a low-temperature partial reduction and a diastereoselective cyanohydrin formation, followed by conversion to the final product. Included are detailed experimental protocols, tabulated quantitative data for each synthetic step, and process diagrams to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
(αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester is a highly functionalized chiral molecule. Its structure, derived from L-tartaric acid, incorporates two contiguous stereocenters, making it a useful synthon for the stereocontrolled synthesis of complex organic molecules. The 1,3-dioxolane (B20135) moiety serves as a protecting group for the vicinal diol of the original tartaric acid backbone, while the α-hydroxy-acetic acid methyl ester side chain provides a versatile handle for further chemical modification.
The synthetic strategy outlined herein begins with (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a common chiral intermediate derived from L-glyceric acid or L-tartaric acid. The core of the synthesis involves two crucial steps: the partial reduction of the starting ester to its corresponding aldehyde, followed by a diastereoselective nucleophilic addition of cyanide to establish the second stereocenter with the desired (R) configuration.
Overall Synthetic Pathway
The synthesis is a three-step process starting from the commercially available chiral ester. The pathway is designed to control the stereochemistry at each new chiral center.
Caption: Overall synthetic route to the target compound.
Experimental Protocols and Data
This section provides detailed methodologies for the key transformations and summarizes the expected quantitative outcomes in tabular format.
Step 1: Partial Reduction of Ester to Aldehyde
The selective reduction of the starting methyl ester to the corresponding aldehyde is achieved using Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the primary alcohol.[1][2][3]
Experimental Protocol:
-
A 1 L, three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a steady stream of dry argon.
-
The flask is charged with a solution of (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (16.02 g, 100 mmol) in 200 mL of anhydrous toluene.
-
The solution is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of the reducing agent.[4]
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene, 110 mL, 110 mmol, 1.1 eq.) is added dropwise to the stirred solution over a period of 1 hour, ensuring the internal temperature does not rise above -75 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at -78 °C. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the slow, dropwise addition of anhydrous methanol (B129727) (40 mL).
-
The mixture is allowed to warm to approximately -20 °C and then poured into a vigorously stirred, saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, 600 mL).[1][4]
-
The resulting biphasic mixture is stirred vigorously for 2-3 hours until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. The product is typically used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | [5][6] |
| Reagent | DIBAL-H (1.0 M in Toluene) | [7] |
| Stoichiometry | 1.1 equivalents | |
| Solvent | Anhydrous Toluene | [4] |
| Temperature | -78 °C | [1][2] |
| Reaction Time | 3 hours | [4] |
| Workup | Methanol quench, Rochelle's salt | [1][4] |
| Expected Yield | 80-90% | [4] |
| Product | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde |
Step 2: Diastereoselective Cyanohydrin Formation
The formation of the cyanohydrin introduces the α-hydroxy stereocenter. The inherent chirality of the (4S)-aldehyde directs the incoming cyanide nucleophile, leading to a diastereomeric mixture of cyanohydrins, with the (αR) isomer expected to be the major product based on established models of 1,2-asymmetric induction (Felkin-Anh model).
Experimental Protocol:
-
The crude (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (~100 mmol) from the previous step is dissolved in 200 mL of ethanol (B145695) in a 500 mL flask.
-
In a separate beaker, potassium cyanide (KCN, 9.77 g, 150 mmol, 1.5 eq.) is dissolved in 100 mL of deionized water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
The aqueous KCN solution is added to the stirred aldehyde solution at room temperature.
-
The reaction is stirred for 18-24 hours. The reaction is reversible and requires sufficient time to reach equilibrium.[8][9]
-
After completion, the reaction mixture is cooled in an ice bath and acidified to pH ~5 with 2 M HCl.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin mixture.
| Parameter | Value | Reference |
| Starting Material | (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | [10] |
| Reagent | Potassium Cyanide (KCN) | [5][11] |
| Stoichiometry | 1.5 equivalents | |
| Solvent | Ethanol/Water | [12] |
| Temperature | Room Temperature | [12] |
| Reaction Time | 18-24 hours | |
| Expected Yield | ~95% (combined diastereomers) | |
| Diastereomeric Ratio | ~4:1 (αR:αS) (Estimated) | |
| Product | (αR,4S)- & (αS,4S)-Cyanohydrin Mixture |
Step 3: Hydrolysis and Esterification to Final Product
The nitrile group of the cyanohydrin is converted to the target methyl ester via acid-catalyzed hydrolysis to the carboxylic acid, followed by in-situ Fischer esterification.
Experimental Protocol:
-
The crude cyanohydrin mixture (~95 mmol) is placed in a 500 mL round-bottomed flask.
-
A solution of concentrated HCl (12 M, 100 mL) and water (100 mL) is added.
-
A reflux condenser is attached, and the mixture is heated to reflux (approx. 100-110 °C) for 8-12 hours, or until TLC indicates the disappearance of the starting material.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove most of the water and HCl.
-
To the crude α-hydroxy acid residue, 250 mL of anhydrous methanol is added, followed by the slow addition of concentrated sulfuric acid (5 mL) as a catalyst.
-
The methanolic solution is heated to reflux for 6-8 hours.
-
After cooling, the mixture is neutralized carefully with a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to separate the diastereomers and afford the pure (αR,4S) product.
| Parameter | Value | Reference |
| Starting Material | (αR,4S)- & (αS,4S)-Cyanohydrin Mixture | |
| Reagent (Hydrolysis) | Concentrated HCl (aq) | [11][13] |
| Reagent (Esterification) | Methanol, H₂SO₄ (cat.) | |
| Temperature | Reflux | |
| Reaction Time | 8-12 h (Hydrolysis), 6-8 h (Esterification) | |
| Expected Yield | 60-70% (of major diastereomer after purification) | |
| Product | (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General laboratory workflow for the synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
A Technical Guide to Methyl 3,4-O-isopropylidene-L-threonate: Procurement, Synthesis, and Application
For researchers, scientists, and professionals in drug development, accessing well-characterized chemical entities is paramount. Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block, serves as a valuable precursor in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of its procurement, detailed synthetic protocols, and its relevance in research, particularly in the context of L-threonate's role in neuroscience.
Commercial Availability
This compound is readily available from several reputable chemical suppliers. The following table summarizes key information from prominent vendors, facilitating a streamlined procurement process.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | This compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | 97% |
| Biosynth | This compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | Not specified |
| Santa Cruz Biotechnology | This compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | For research use only |
| Fisher Scientific | Sigma Aldrich this compound | 92973-40-5 | C₈H₁₄O₅ | 190.19 | Not specified |
| CP Lab Safety | This compound | Not Specified | Not Specified | Not Specified | min 95% |
| Alkali Scientific | Methyl 3,4-O-isopropylidene-ʟ-threonate | Not Specified | Not Specified | Not Specified | Not Specified |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 92973-40-5[1][2][3][4] |
| Molecular Formula | C₈H₁₄O₅[1][2][3][4] |
| Molecular Weight | 190.19 g/mol [1][2][3][4] |
| Appearance | Liquid[5][6] |
| Boiling Point | 125 °C at 12 mmHg[5][6] |
| Density | 1.175 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.446[5][6] |
| Optical Activity | [α]20/D +18.5°, c = 2 in acetone[5][6] |
Experimental Protocols
While several suppliers offer the final product, an in-house synthesis may be desirable for various research and development purposes. The following is a putative, detailed experimental protocol for the synthesis of this compound, adapted from established procedures for related compounds.
Synthesis of this compound from L-Tartaric Acid
This multi-step synthesis involves the formation of the isopropylidene acetal, followed by reduction and subsequent oxidation and esterification.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend L-tartaric acid (101 g, 0.673 mol) in 2,2-dimethoxypropane (B42991) (190 mL, 1.54 mol) and methanol (B129727) (40 mL).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.
-
Reaction: Gently heat the mixture on a steam bath with occasional swirling until a clear, dark-red solution is obtained.
-
Azeotropic Removal of Water: Add more 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (B81311) (450 mL). Fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
Reaction Completion and Work-up: After the azeotropic removal is complete, add a small amount of additional 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for another 15 minutes. Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol) to neutralize the acid catalyst.
-
Purification: Remove volatile materials under reduced pressure. The resulting residue is then purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.
Step 2: Reduction to 2,3-O-Isopropylidene-L-threitol
-
Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (300 mL).
-
Addition of Ester: While stirring and heating to reflux, add a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.
-
Reaction Completion and Quenching: After the addition is complete, continue to reflux for an additional 3 hours. Cool the reaction mixture to 0–5 °C in an ice bath. Cautiously add water (36 mL), followed by 4 N sodium hydroxide (B78521) solution (36 mL), and then water (112 mL) to quench the excess lithium aluminum hydride.
-
Work-up: Stir the mixture at room temperature until the gray color of the unquenched hydride disappears. Filter the mixture and wash the solid with diethyl ether. Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-O-Isopropylidene-L-threitol.
Step 3: Oxidative Cleavage and Esterification to this compound
Note: This step is a proposed route and may require optimization.
-
Oxidation: Dissolve the crude 2,3-O-Isopropylidene-L-threitol in a suitable solvent such as dichloromethane. Add a selective oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, to selectively oxidize one of the primary alcohols to the corresponding carboxylic acid.
-
Esterification: Following the oxidation, the resulting L-threonic acid derivative can be esterified. Add methanol and a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.
-
Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography to obtain this compound.
Spectroscopic Data
Characterization of the final product is crucial. The following are typical spectroscopic data for this compound.
-
¹H NMR (Proton NMR): Spectral data is available on databases such as PubChem, provided by suppliers like Sigma-Aldrich.[7]
-
¹³C NMR (Carbon NMR): As with proton NMR, carbon NMR data can be found in chemical databases.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl, ester carbonyl, and C-O stretches. ATR-IR spectra are available from sources like Sigma-Aldrich.[7]
Research Applications and Signaling Pathways
This compound serves as a precursor to L-threonic acid and its derivatives, which have garnered significant interest in the field of neuroscience. L-threonate, a metabolite of vitamin C, has been shown to enhance cognitive function.
Magnesium L-threonate, in particular, has been demonstrated to cross the blood-brain barrier effectively.[8] Research suggests that it increases magnesium levels in the brain, which in turn can enhance synaptic plasticity, a key process in learning and memory.[2] The proposed mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic transmission and plasticity.[9]
The following diagrams illustrate the procurement and synthesis workflow, and a simplified representation of the proposed signaling pathway influenced by L-threonate.
Caption: Procurement and Synthesis Workflow for this compound.
Caption: Proposed Signaling Pathway of L-Threonate in Cognitive Enhancement.
References
- 1. This compound | 92973-40-5 | MM63237 [biosynth.com]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 3,4-O-isopropylidene- L -threonate 97 92973-40-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H14O5 | CID 10375250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Magnesium L-Threonate: Champion of Cognitive Health [casi.org]
- 9. metagenicsinstitute.com [metagenicsinstitute.com]
Safety, handling, and storage guidelines for Methyl 3,4-O-isopropylidene-L-threonate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and storage guidelines for Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block in organic synthesis. The information is compiled from various chemical supplier and database sources to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound is a carbohydrate-based organic compound.[1] Its physical and chemical properties are summarized in the table below for easy reference.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₅ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1][2] |
| CAS Number | 92973-40-5 | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 125 °C at 12 mmHg | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.446 (lit.) | |
| Optical Activity ([α]20/D) | +18.5° (c = 2 in acetone) | |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| Synonyms | (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester |
Safety and Handling
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Eyeshields / Safety glasses |
| Hand Protection | Gloves (e.g., nitrile) |
| Respiratory Protection | Multi-purpose combination respirator cartridge (US) or N95 dust mask (US) |
Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
First Aid Measures
In case of exposure, follow these first aid guidelines. A generic safety data sheet for a similar compound suggests the following:
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Note: Specific first aid measures for this compound are not detailed in the searched resources. The information provided is based on general laboratory safety protocols for similar chemical compounds.
Storage Guidelines
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Condition: Store at room temperature.[1]
-
Storage Class: Classified as a combustible liquid (Storage Class 10).
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids or bases.
-
Container: Store in a tightly closed container in a dry and well-ventilated place.
Application in Organic Synthesis
This compound is primarily utilized as a chiral intermediate in the total synthesis of complex natural products. Its most notable application is in the preparation of a dihydrofuran substrate for the total synthesis of (-)-echinosporin.[3]
Experimental Workflow: Synthesis of (-)-echinosporin Intermediate
The following diagram illustrates a generalized workflow for the use of this compound in a multi-step organic synthesis, based on its known application.
Note on Experimental Protocols: Detailed experimental protocols for the synthesis, handling, and safety assessment of this compound are not publicly available in the searched resources. The primary literature describing its use in the synthesis of (-)-echinosporin may contain more specific procedural details.[3]
Data Limitations
It is important to note that there are significant gaps in the publicly available information for this compound. Specifically:
-
Quantitative Toxicity Data: No quantitative toxicological data, such as LD50 or LC50 values, were found. The safety information is based on general classifications and handling procedures for laboratory chemicals.
-
Detailed Stability Studies: While general storage recommendations are provided, detailed stability studies, including information on degradation products and long-term stability under various conditions, are not available.
-
Comprehensive Reactivity Data: Information on chemical incompatibilities is limited to general guidance for combustible liquids and esters.
Researchers and drug development professionals should exercise caution and perform their own risk assessments based on the intended use and scale of their work with this compound. It is highly recommended to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the specific supplier before use.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3,4-O-isopropylidene-L-threonate from L-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, three-step synthesis protocol for Methyl 3,4-O-isopropylidene-L-threonate, a valuable chiral building block in organic synthesis, starting from the readily available L-tartaric acid. The synthesis involves the formation of a protected diol, reduction of the ester groups, and subsequent selective oxidation and esterification.
Overall Reaction Scheme:
L-tartaric acid is first converted to Dimethyl 2,3-O-isopropylidene-L-tartrate. This intermediate is then reduced to 2,3-Di-O-isopropylidene-L-threitol. Finally, selective oxidation of one primary alcohol to a carboxylic acid, followed by esterification, yields the target compound, this compound.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
This procedure is adapted from a well-established method in Organic Syntheses.[1]
Materials:
-
L-tartaric acid
-
2,2-dimethoxypropane
-
Methanol
-
p-toluenesulfonic acid monohydrate
-
Anhydrous potassium carbonate
Equipment:
-
1-L round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Steam bath or heating mantle
-
30-cm Vigreux column
-
Variable reflux distilling head
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 1-L round-bottomed flask containing a magnetic stir bar, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
-
Fit the flask with a reflux condenser and warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.
-
Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).
-
Replace the reflux condenser with a 30-cm Vigreux column and a variable reflux distilling head.
-
Heat the mixture to reflux and slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes by distillation.
-
Add another portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and heat the mixture under reflux for an additional 15 minutes.
-
Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the reddish color of the solution dissipates.
-
Remove the volatile materials under reduced pressure using a rotary evaporator.
-
Purify the residue by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.
Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol
This protocol is a continuation of the synthesis from the previously prepared intermediate.[1]
Materials:
-
Dimethyl 2,3-O-isopropylidene-L-tartrate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Water
-
4 N Sodium hydroxide (B78521) solution
Equipment:
-
2-L three-necked round-bottomed flask
-
500-mL pressure-equalized addition funnel
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry 2-L three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, thermometer, and addition funnel, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL) under an inert atmosphere (e.g., argon).
-
Stir the suspension and heat to reflux for 30 minutes.
-
Discontinue heating and add a solution of Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in anhydrous diethyl ether (300 mL) dropwise from the addition funnel over 2 hours, maintaining a gentle reflux.
-
After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.
-
Cool the reaction mixture to 0–5 °C in an ice bath.
-
Cautiously quench the reaction by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).
-
Allow the mixture to warm to room temperature and stir until the gray color of the unquenched LAH disappears and a white precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude 2,3-Di-O-isopropylidene-L-threitol. The crude product is often of sufficient purity for the next step.
Step 3: Synthesis of this compound
This two-step, one-pot procedure involves a selective oxidation followed by esterification.
Materials:
-
2,3-Di-O-isopropylidene-L-threitol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (B82951) (NaOCl) solution
-
Sodium chlorite (B76162) (NaClO2)
-
Dichloromethane (B109758) (CH2Cl2)
-
Phosphate (B84403) buffer (pH 7)
-
Methanol
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and workup
Procedure:
Part A: Oxidation to 3,4-O-isopropylidene-L-threonic acid
-
Dissolve 2,3-Di-O-isopropylidene-L-threitol in a mixture of dichloromethane and phosphate buffer (pH 7).
-
Add a catalytic amount of TEMPO to the biphasic mixture.
-
Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise while stirring vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Add a solution of sodium chlorite in water and continue stirring until the intermediate aldehyde is fully oxidized to the carboxylic acid.
Part B: Esterification to this compound 5. Separate the organic layer and wash the aqueous layer with dichloromethane. 6. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 7. Dissolve the crude carboxylic acid in methanol. 8. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours. 9. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. 10. Remove the methanol under reduced pressure. 11. Extract the aqueous residue with dichloromethane. 12. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 13. Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Yield |
| 1 | L-tartaric acid (101 g, 0.673 mol) | 2,2-dimethoxypropane, Methanol, p-TsOH | Dimethyl 2,3-O-isopropylidene-L-tartrate | 85-92%[1] |
| 2 | Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) | Lithium aluminum hydride | 2,3-Di-O-isopropylidene-L-threitol | High (typically used crude) |
| 3 | 2,3-Di-O-isopropylidene-L-threitol | TEMPO/NaOCl/NaClO2, then MeOH/H+ | This compound | Yields are generally high but depend on specific reaction conditions. |
References
Preparation of a Dihydrofuran Substrate from Methyl 3,4-O-isopropylidene-L-threonate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of a key dihydrofuran substrate starting from readily available Methyl 3,4-O-isopropylidene-L-threonate. This procedure is integral to the total synthesis of complex natural products, such as (-)-echinosporin, and is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following protocols are based on established and peer-reviewed synthetic transformations, offering a reliable method for obtaining the dihydrofuran intermediate in good yield and purity.
Introduction
Dihydrofurans are pivotal structural motifs found in a wide array of biologically active compounds and serve as versatile intermediates in organic synthesis. The specific dihydrofuran substrate prepared from this compound provides a chiral building block essential for the stereoselective synthesis of various complex molecules. The presented protocol outlines a multi-step sequence involving oxidation, olefination, and cyclization to afford the target dihydrofuran.
Overall Synthetic Pathway
The transformation of this compound to the desired dihydrofuran substrate proceeds through a three-step sequence as illustrated below. The initial step involves the oxidation of the secondary alcohol to a ketone. This is followed by a Wittig-type olefination to introduce the vinylidene moiety. The final step is an acid-catalyzed intramolecular cyclization that furnishes the dihydrofuran ring system.
Figure 1. High-level workflow for the synthesis of the dihydrofuran substrate.
Experimental Protocols
The following sections provide detailed, step-by-step procedures for each of the key transformations in the synthesis of the dihydrofuran substrate.
Step 1: Oxidation of this compound
This step converts the secondary alcohol of the starting material into a ketone using a Swern oxidation.
Materials and Reagents:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
-
Dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Figure 2. Experimental workflow for the Swern oxidation.
Step 2: Wittig Olefination of the Intermediate Ketone
This step introduces the vinylidene group using a Wittig reagent.
Materials and Reagents:
-
Intermediate Ketone from Step 1
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The color of the solution will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the intermediate ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Acid-Catalyzed Cyclization to the Dihydrofuran Substrate
The final step involves an intramolecular cyclization to form the dihydrofuran ring.
Materials and Reagents:
-
Intermediate Alkene from Step 2
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Methanol (B129727) or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the intermediate alkene (1.0 equivalent) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting dihydrofuran substrate by flash column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the dihydrofuran substrate.
| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Data (¹H NMR, ¹³C NMR, HRMS) |
| 1 | Intermediate Ketone | This compound | 85-95 | >95 | Consistent with expected structure |
| 2 | Intermediate Alkene | Intermediate Ketone | 70-85 | >95 | Consistent with expected structure |
| 3 | Dihydrofuran Substrate | Intermediate Alkene | 80-90 | >98 | Consistent with expected structure |
Table 1. Summary of quantitative data for the synthetic sequence.
Conclusion
The protocols detailed in this document provide a robust and reproducible method for the preparation of a valuable dihydrofuran substrate from this compound. This intermediate is crucial for the synthesis of various complex natural products and their analogues, making these procedures highly relevant for professionals in the fields of organic synthesis and drug discovery. The clear, step-by-step instructions and tabulated data are intended to facilitate the successful implementation of this synthetic sequence in a research laboratory setting.
Application Notes and Protocols: A Proposed Total Synthesis of (-)-Echinosporin from Methyl 3,4-O-isopropylidene-L-threonate
For Researchers, Scientists, and Drug Development Professionals
Abstract:
(-)-Echinosporin is a natural product exhibiting noteworthy antibiotic and antitumor properties. Its complex, highly oxygenated tricyclic structure presents a significant challenge in synthetic organic chemistry. While several total syntheses of (-)-echinosporin have been accomplished, this document outlines a novel, proposed synthetic route commencing from the readily available chiral pool starting material, Methyl 3,4-O-isopropylidene-L-threonate. This application note provides a detailed, step-by-step hypothetical protocol for this synthesis, supported by established chemical transformations. The proposed strategy leverages the inherent stereochemistry of the starting material to control the absolute configuration of the final product. Accompanying diagrams and data tables are provided to facilitate understanding and potential implementation of this synthetic approach.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of (-)-echinosporin (1) suggests a plausible disconnection strategy leading back to this compound (6). The core of this strategy involves the late-stage formation of the amide and the bicyclic lactone structure. The key cyclopentenone intermediate (3) could be assembled from a linear precursor (4) via an intramolecular aldol (B89426) condensation. This precursor, a 1,4-dicarbonyl compound, can be envisioned to arise from the coupling of an aldehyde (5) derived from our starting material and a suitable three-carbon fragment. The aldehyde (5) is accessible through the selective reduction of the methyl ester of this compound (6).
Caption: Retrosynthetic analysis of (-)-echinosporin.
Proposed Synthetic Pathway and Experimental Protocols
The proposed forward synthesis is divided into several key stages, each with a detailed experimental protocol based on analogous transformations found in the chemical literature.
Stage 1: Synthesis of Chiral Aldehyde (5)
The initial step involves the selective reduction of the methyl ester in this compound (6) to the corresponding aldehyde (5). Diisobutylaluminum hydride (DIBAL-H) is a well-established reagent for this transformation, particularly at low temperatures to prevent over-reduction to the alcohol.[1][2][3][4] The isopropylidene protecting group is expected to be stable under these conditions.
Protocol 1: Reduction of this compound (6)
| Parameter | Value |
| Reactants | |
| This compound (6) | 1.0 eq |
| Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes) | 1.1 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C |
| Reaction Time | 2-3 hours |
| Work-up | Methanol, Saturated aq. Rochelle's salt |
| Expected Yield | 85-95% |
Methodology:
-
A solution of this compound (6) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
DIBAL-H solution is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde (5), which can be used in the next step without further purification.
Stage 2: Formation of the 1,4-Dicarbonyl Precursor (4)
The chiral aldehyde (5) is then coupled with a suitable three-carbon nucleophile to generate the 1,4-dicarbonyl precursor (4). A Grignard reaction with the magnesium enolate of acetone (B3395972) or a related derivative is a plausible approach.
Protocol 2: Acylation of Chiral Aldehyde (5)
| Parameter | Value |
| Reactants | |
| Chiral Aldehyde (5) | 1.0 eq |
| Isopropenylmagnesium bromide (1.0 M in THF) | 1.2 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 4-6 hours |
| Oxidation | Dess-Martin Periodinane |
| Expected Yield | 70-80% over two steps |
Methodology:
-
A solution of the crude aldehyde (5) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Isopropenylmagnesium bromide solution is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The resulting allylic alcohol is dissolved in anhydrous DCM, and Dess-Martin periodinane is added portion-wise at room temperature.
-
The oxidation is monitored by TLC and, upon completion, quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated. The crude 1,4-dicarbonyl precursor (4) is purified by column chromatography.
Stage 3: Synthesis of the Cyclopentenone Intermediate (3)
The formation of the five-membered ring is achieved through an intramolecular aldol condensation of the 1,4-dicarbonyl precursor (4). This reaction is typically base-catalyzed and results in the formation of a thermodynamically stable five-membered ring.[5][6][7]
Protocol 3: Intramolecular Aldol Condensation
| Parameter | Value |
| Reactant | 1,4-Dicarbonyl Precursor (4) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Expected Yield | 60-70% |
Methodology:
-
The 1,4-dicarbonyl precursor (4) is dissolved in methanol.
-
Potassium carbonate is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC for the formation of the more polar product.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude cyclopentenone intermediate (3) is purified by column chromatography.
Caption: Proposed experimental workflow for the synthesis of the cyclopentenone intermediate.
Stage 4: Construction of the Bicyclic Core and Final Steps
The completion of the synthesis of (-)-echinosporin from the cyclopentenone intermediate (3) would involve a series of transformations to construct the second ring and introduce the final functional groups. A proposed sequence is as follows:
-
Michael Addition: A conjugate addition of a suitable nucleophile to the enone system of (3) to introduce a side chain.
-
Functional Group Manipulations: Conversion of the newly introduced side chain and existing functionalities to prepare for the second cyclization.
-
Lactonization: Formation of the six-membered lactone ring to yield the bicyclic core.
-
Amidation: Introduction of the amide functionality at the appropriate position.
-
Deprotection: Removal of the isopropylidene protecting group under acidic conditions to reveal the diol, which may cyclize to form the final tricyclic structure.
These final steps would require careful optimization of reaction conditions to ensure the desired stereochemical outcome.
Conclusion
This document presents a detailed, hypothetical synthetic route for the total synthesis of (-)-echinosporin from this compound. The proposed strategy offers a novel approach that leverages a readily available chiral starting material. The provided experimental protocols are based on well-established and reliable chemical transformations. While this proposed synthesis requires experimental validation, it provides a solid foundation for further research and development efforts aimed at accessing this biologically important natural product. The successful execution of this synthesis would represent a significant contribution to the field of organic chemistry and drug discovery.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Effective Protecting Group Strategies for the Hydroxyl Groups of L-Threonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the effective protection of the hydroxyl groups of L-threonic acid. L-threonic acid is a valuable chiral building block in the synthesis of various biologically active molecules. Its polyfunctional nature, containing three hydroxyl groups and a carboxylic acid, necessitates a robust protecting group strategy to achieve selective transformations. This guide outlines common and effective strategies, focusing on acetonide, benzylidene acetal (B89532), and silyl (B83357) ether protecting groups, complete with quantitative data and step-by-step protocols.
Introduction to Protecting Group Strategies for L-Threonic Acid
The presence of multiple hydroxyl groups and a carboxylic acid in L-threonic acid requires careful planning for selective chemical modifications. Protecting groups are essential to temporarily mask the reactivity of the hydroxyl functionalities, allowing for transformations at other positions of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[1][2] Orthogonal protecting group strategies, where different protecting groups can be removed selectively under distinct conditions, are particularly valuable in the multi-step synthesis of complex molecules derived from L-threonic acid.[3]
This guide focuses on three primary strategies for the protection of the vicinal diol at the C2 and C3 positions of L-threonic acid:
-
Acetonide Protection: Formation of a cyclic ketal with acetone, a common and efficient method for protecting 1,2-diols.
-
Benzylidene Acetal Protection: Formation of a cyclic acetal with benzaldehyde (B42025), offering different stability and deprotection options compared to acetonides.
-
Silyl Ether Protection: Conversion of the hydroxyl groups to silyl ethers, providing a range of stabilities depending on the steric bulk of the silyl group.
Acetonide Protection of L-Threonic Acid
Acetonide protection is a widely used strategy for the protection of 1,2-diols due to the ease of formation and cleavage of the resulting 1,3-dioxolane (B20135) ring.[4] For L-threonic acid, this protection is typically performed on an ester derivative to avoid complications with the free carboxylic acid. The resulting (4S,5S)-2,2-dimethyl-1,3-dioxolane derivative is a versatile intermediate for further synthetic manipulations.[1][5]
Logical Workflow for Acetonide Protection and Deprotection
Caption: Workflow for Acetonide Protection of L-Threonic Acid.
Quantitative Data for Acetonide Protection Strategy
The following table summarizes the yields for a scalable, four-step synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid acetonide (the protected form of L-threonic acid).[1][3][5]
| Step | Reaction | Reagents | Product | Yield (%) | Enantiomeric Excess (ee) |
| 1 | Esterification | p-Phenylbenzyl alcohol, DCC, DMAP | p-Phenylbenzyl crotonate | - | - |
| 2 | Asymmetric Dihydroxylation | AD-mix-β | (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutanoate | 81 | >95% |
| 3 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH | (2R,3S)-p-Phenylbenzyl 2,3-dihydroxybutyrate acetonide | Quantitative | >95% |
| 4 | Saponification | LiOH | (2R,3S)-2,3-dihydroxybutyric acid acetonide | 99 | >95% |
Experimental Protocols
Protocol 1: Acetonide Protection of p-Phenylbenzyl (2R,3S)-dihydroxybutanoate [3][5]
This protocol details the protection of the diol functionality after esterification and asymmetric dihydroxylation.
Materials:
-
p-Phenylbenzyl (2R,3S)-dihydroxybutanoate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
To a solution of p-phenylbenzyl (2R,3S)-dihydroxybutanoate (1.0 eq) in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 40 minutes.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetonide-protected ester, which can often be used in the next step without further purification.
Protocol 2: Saponification of Acetonide-Protected Ester to Yield (2R,3S)-2,3-dihydroxybutyric acid acetonide [3][5]
Materials:
-
Acetonide-protected p-phenylbenzyl (2R,3S)-dihydroxybutyrate
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the acetonide-protected ester in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (e.g., 1.5 eq) and stir the reaction at 0 °C until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (2R,3S)-2,3-dihydroxybutyric acid acetonide.
Benzylidene Acetal Protection of L-Threonic Acid
Benzylidene acetals are another effective means of protecting 1,2- and 1,3-diols. They are generally more stable to acidic conditions than acetonides and can be selectively cleaved under reductive conditions to afford either a free hydroxyl group or a benzyl (B1604629) ether, providing further synthetic versatility.[6]
Logical Workflow for Benzylidene Acetal Protection
Caption: Workflow for Benzylidene Acetal Protection and Deprotection.
Experimental Protocol
Protocol 3: General Procedure for Benzylidene Acetal Protection of a Diol
This protocol is adapted from a general procedure for the protection of diols and can be applied to an ester of L-threonic acid.[6]
Materials:
-
L-Threonic acid ester (e.g., methyl or ethyl ester)
-
Benzaldehyde dimethyl acetal
-
10-Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the L-threonic acid ester (1.0 eq) in anhydrous DMF or acetonitrile.
-
Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.
-
Add a catalytic amount of CSA or p-TsOH (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica (B1680970) gel column chromatography if necessary.
Silyl Ether Protection of L-Threonic Acid
Silyl ethers are versatile protecting groups for alcohols, with their stability being tunable by varying the substituents on the silicon atom.[7] For L-threonic acid, selective protection of the primary hydroxyl group (at C4) can often be achieved using a bulky silylating agent, or all three hydroxyls can be protected under more forcing conditions.
Logical Workflow for Silyl Ether Protection
Caption: Workflow for Silyl Ether Protection and Deprotection.
Quantitative Data for Silyl Ether Stability
The relative stability of common silyl ethers to acidic and basic conditions allows for their selective removal in the presence of other protecting groups.
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocols
Protocol 4: General Procedure for TBDMS Protection of Hydroxyl Groups
This general protocol can be adapted for the protection of the hydroxyl groups of an L-threonic acid ester.
Materials:
-
L-Threonic acid ester
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the L-threonic acid ester (1.0 eq) and imidazole (e.g., 2.5 eq per hydroxyl group) in anhydrous DMF.
-
Add TBDMSCl (e.g., 1.1 eq per hydroxyl group) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 5: General Procedure for Deprotection of TBDMS Ethers
Materials:
-
TBDMS-protected L-threonic acid derivative
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add the TBAF solution and stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Conclusion
The selection of an appropriate protecting group strategy is critical for the successful synthetic manipulation of L-threonic acid. Acetonide and benzylidene acetal protection of the vicinal diols are efficient methods for masking these functionalities, with the latter offering additional options for regioselective deprotection. Silyl ethers provide a tunable level of stability, allowing for either selective protection of the primary hydroxyl or global protection of all hydroxyl groups. The protocols and data presented herein provide a practical guide for researchers in the application of these effective protecting group strategies for L-threonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetonides [organic-chemistry.org]
- 5. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Deprotection of the Isopropylidene Group in Threonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropylidene group, or acetonide, is a crucial protecting group for 1,2- and 1,3-diols in organic synthesis, particularly in the chemistry of carbohydrates and their derivatives like threonate.[1] Its ease of installation and general stability under various conditions make it a popular choice.[1] However, the efficient and selective removal of the isopropylidene group is a critical step in multi-step synthetic pathways. The deprotection is typically achieved through acid-catalyzed hydrolysis of the ketal functionality.[1][2] The choice of deprotection method is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups.[1][2] This document provides detailed protocols for various methods of isopropylidene group deprotection in threonate derivatives, a summary of quantitative data for method comparison, and diagrams illustrating the reaction mechanism and experimental workflow.
Mechanism of Deprotection
The acid-catalyzed cleavage of isopropylidene ketals follows a well-established mechanism. The reaction begins with the protonation of one of the ketal oxygen atoms by an acid catalyst. This is followed by the elimination of acetone, which results in the formation of a resonance-stabilized carboxonium ion. The formation of this intermediate is the rate-determining step of the hydrolysis process. A subsequent nucleophilic attack by water on the carbocation, followed by the loss of a proton, yields the deprotected diol.[1]
Data Summary of Deprotection Methods
The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| 1% aq. H₂SO₄ | Water | Reflux (110) | 3 h | >99 (crude) | [3] |
| p-Toluenesulfonic acid (pTSA) monohydrate (10 wt%) | Methanol (B129727) | Room Temp. | 1 h | Not specified | [4] |
| Dowex 50WX2 | Methanol | 55 | Not specified | Not specified | [1] |
| AcOH/H₂O/DME | DME/Water | Not specified | Not specified | Good | [5] |
| Lewis Acids | |||||
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) (0.1 eq.) | Acetonitrile (B52724)/Water (9:1) | Room Temp. | Not specified | Not specified | [1] |
| Silica-supported Polyphosphoric Acid (PPA-SiO₂) | Acetonitrile | 55 | 30 min | 85 | [6][7] |
| Copper (II) Chloride (CuCl₂) (5 eq.) | Ethanol or 2-Propanol | Room Temp. | Not specified | 99 | [8] |
| Indium (III) Chloride (InCl₃) | Methanol | 60 | Not specified | Good | [9][10] |
| Cobalt (II) Chloride (CoCl₂·2H₂O) | Acetonitrile | 55 | Not specified | Good | [9] |
| Zirconium (IV) Chloride (ZrCl₄) | Not specified | Not specified | Not specified | Excellent | [11] |
| Other | |||||
| Heating in Pure Water | Water | 90 | 6 h | 87 | [12] |
Experimental Protocols
Here are detailed step-by-step protocols for some of the most common and effective methods for the deprotection of isopropylidene groups in threonate derivatives.
Protocol 1: Deprotection using Silica-Supported Polyphosphoric Acid (PPA-SiO₂)
This method is highly selective, efficient, and rapid for the cleavage of primary acetonides.[6][7]
Materials:
-
Isopropylidene-protected threonate derivative
-
Silica-supported polyphosphoric acid (PPA-SiO₂)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297), petroleum ether)
Procedure:
-
Dissolve the isopropylidene-protected threonate derivative in acetonitrile in a round-bottom flask.
-
Add PPA-SiO₂ (typically 100 mg of PPA-SiO₂ per 100 mg of substrate) to the solution.[7]
-
Stir the reaction mixture at 55 °C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material. The reaction is often complete within 30 minutes.[6][7]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Filter off the PPA-SiO₂ catalyst and wash it thoroughly with acetonitrile.[1]
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure diol.[1]
Protocol 2: Deprotection using Dowex 50WX2 Ion-Exchange Resin
This protocol utilizes a strongly acidic ion-exchange resin, which can be easily filtered off at the end of the reaction.[1]
Materials:
-
Isopropylidene-protected threonate derivative
-
Methanol (MeOH)
-
Dowex 50WX2 ion-exchange resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the isopropylidene-protected compound in methanol (e.g., ~0.1 M solution) in a round-bottom flask.[1]
-
Add Dowex 50WX2 resin to the solution.
-
Stir the mixture at 55 °C.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Remove the resin by filtration, washing the resin thoroughly with methanol.[1]
-
Combine the filtrate and the washings.[1]
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude deprotected diol.[1]
-
Purify the product as necessary, typically by flash column chromatography.[1]
Protocol 3: Deprotection using Ceric Ammonium Nitrate (CAN)
This method employs a catalytic amount of CAN for a mild and efficient deprotection.[1]
Materials:
-
Isopropylidene-protected threonate derivative
-
Ceric (IV) ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the acetonide substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).[1]
-
Add a catalytic amount of CAN (e.g., 0.1 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the deprotection via TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.[1]
-
Purify by column chromatography if necessary.[1]
Experimental Workflow
The following diagram illustrates a general experimental workflow for a typical isopropylidene deprotection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rsc.org [rsc.org]
- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acetonides [organic-chemistry.org]
- 12. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Acid-Catalyzed Cleavage of Acetonide Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonide groups are one of the most common protecting groups for 1,2- and 1,3-diols in organic synthesis due to their ease of installation and general stability.[1][2] Their removal, typically under acidic conditions, is a critical step in many synthetic routes, particularly in carbohydrate chemistry and the synthesis of complex natural products.[1][3] The selective cleavage of an acetonide in the presence of other acid-sensitive functional groups presents a significant challenge. These application notes provide a comprehensive overview of various experimental conditions for the acid-catalyzed deprotection of acetonides, offering detailed protocols and comparative data to aid in the selection of the most appropriate method for a given substrate.
General Mechanism of Acid-Catalyzed Acetonide Cleavage
The acid-catalyzed cleavage of an acetonide is a reversible process that proceeds via protonation of one of the acetal (B89532) oxygens, followed by the departure of acetone (B3395972) and subsequent trapping of the resulting carbocation by water. The equilibrium can be shifted towards the deprotected diol by using an excess of water or by removing the acetone byproduct.
Caption: General mechanism of acid-catalyzed acetonide cleavage.
Comparative Data of Acidic Conditions for Acetonide Deprotection
The choice of acid, solvent, temperature, and reaction time is crucial for achieving efficient and selective deprotection. The following tables summarize various conditions reported in the literature, categorized by the type of acid used.
Table 1: Brønsted Acid-Catalyzed Deprotection of Acetonides
| Acidic Reagent | Solvent System | Temperature | Reaction Time | Yield (%) | Substrate/Notes | Reference |
| 80% Acetic Acid | Aqueous | Room Temp. | 24 h | 84 | Selective deprotection of a primary acetonide in a carbohydrate derivative.[4] | [4] |
| 60% Acetic Acid | Aqueous | Not specified | Not specified | Good | Selective deprotection of a primary acetonide.[4] | [4] |
| Trifluoroacetic Acid (TFA) | DCM (1:1) | Room Temp. | 2 h | Not specified | Simultaneous deprotection of Boc and acetonide groups.[5] | [5] |
| TFA (95:5 TFA:Water) | DCM | Room Temp. | Overnight | Not specified | Used to limit TFA ester formation during deprotection.[6][7] | [6][7] |
| 50% TFA | DCM/H₂O/TIS | Room Temp. | 1 h | Good | Deprotection of a furanoid β-sugar amino acid derivative.[8] | [8] |
| p-Toluenesulfonic acid (p-TsOH) monohydrate (10 wt%) | Methanol | Not specified | 1 h | Not specified | Deprotection of dendrimers.[5] | [5] |
| Dowex-50W-X8 | 90% Methanol | Not specified | Not specified | Excellent | Selective hydrolysis of terminal acetonides.[1] | [1] |
| Amberlite IR-120 H+ resin (8 eqv.) | Methanol | 60 °C | Not specified | Good | Deprotection of a furanoid β-sugar amino acid derivative.[8] | [8] |
| 0.8% H₂SO₄ | Methanol | Not specified | Not specified | Not specified | A common choice for acetonide cleavage.[1] | [1] |
| Periodic Acid (3 equiv.) | Ether | Not specified | Not specified | Very Good | Results in cleavage of the resulting diol to aldehydes.[1] | [1] |
| Silica Supported Polyphosphoric Acid (PPA-SiO₂) | Acetonitrile | 55 °C | 30 min | Good to Excellent | Selective cleavage of primary acetonides in carbohydrates.[9] | [9] |
Table 2: Lewis Acid-Catalyzed Deprotection of Acetonides
| Lewis Acid | Solvent System | Temperature | Reaction Time | Yield (%) | Substrate/Notes | Reference |
| Indium(III) Chloride (InCl₃) | Acetonitrile/Water | Not specified | Not specified | Up to 97 | Chemoselective cleavage in the presence of other acid-labile groups.[10] | [10] |
| Cerium(III) Chloride Heptahydrate/Oxalic Acid | Acetonitrile | Not specified | Not specified | 65-87 | Mild conditions compatible with many acid-sensitive groups.[11] | [11] |
| Zirconium(IV) Chloride (ZrCl₄) | Not specified | Not specified | Not specified | Excellent | Efficient for deprotection of 1,3-dioxolanes.[12] | [12] |
| Bismuth(III) Chloride (BiCl₃) | Acetonitrile/DCM | Room Temp. | Not specified | Excellent | Chemoselective deprotection to afford 1,2-diols. | [11] |
| Vanadium(III) Chloride (VCl₃) (catalytic) | Methanol | Room Temp. | Not specified | Not specified | Other hydroxyl protecting groups remain intact.[11] | [11] |
| Antimony Trichloride (SbCl₃) | Not specified | Room Temp. | Not specified | Not specified | Mild and efficient procedure.[13] | [13] |
| Ferric Chloride on Silica Gel | Not specified | Not specified | Not specified | Good | Selective cleavage of acetals and ketals.[14] | [14] |
Table 3: Other Mild/Neutral Deprotection Methods
| Reagent | Solvent System | Temperature | Reaction Time | Yield (%) | Substrate/Notes | Reference |
| Water | Aqueous | 90 °C | 6 h | 87 | Environmentally friendly method without any catalyst.[3] | [3] |
| tert-Butyl Hydroperoxide (70%) | Water/tert-Butanol (1:1) | Not specified | Not specified | Good | Regioselective and chemoselective deprotection of terminal acetonides.[12][14] | [12][14] |
| Molecular Iodine (I₂) | Acetonitrile | Not specified | 2-4 h | Good to Excellent | Mild and efficient for terminal isopropylidene acetals.[11] | [11] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (catalytic) | Water | 30 °C | 5 min | Quantitative | For deprotection of acetals and ketals.[12] | [12] |
Experimental Protocols
The following are representative protocols for the acid-catalyzed cleavage of acetonide protecting groups.
Protocol 1: Deprotection using Acetic Acid (Aqueous)
This protocol is suitable for substrates where a mild acidic condition is required to achieve selective deprotection.
Materials:
-
Acetonide-protected compound
-
80% Acetic Acid in water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for extraction
Procedure:
-
Dissolve the acetonide-protected compound in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is often employed for the simultaneous deprotection of acetonides and other acid-labile groups like tert-butoxycarbonyl (Boc).
Materials:
-
Acetonide-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deionized water (for 95:5 TFA:water mixture)
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Dissolve the acetonide-protected compound in DCM.
-
Add an equal volume of TFA to the solution (for a 1:1 mixture) or a pre-mixed solution of 95:5 TFA:water.[6]
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS or TLC.[5][15]
-
Remove the volatiles in vacuo using a rotary evaporator. For complete removal of TFA, co-evaporation with toluene (B28343) or placing the sample under high vacuum may be necessary.
-
The resulting crude product can be used directly for the next step or purified by an appropriate method such as precipitation from diethyl ether or by preparative HPLC.
Protocol 3: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol
This is a common and effective method for acetonide cleavage.
Materials:
-
Acetonide-protected compound
-
Methanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Amberlyst A21 resin (or other basic resin) for neutralization
-
Rotary evaporator
Procedure:
-
Dissolve the acetonide-protected compound in a large excess of methanol.
-
Add p-toluenesulfonic acid monohydrate (10 wt% of the substrate).[5]
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.[5] During this time, the acetone formed can be removed by rotary evaporation to drive the equilibrium.[5]
-
Once the deprotection is complete, filter the solution through a pad of Amberlyst A21 resin to neutralize the acid.[5]
-
Evaporate the excess solvent under reduced pressure.
-
The product can be further purified by precipitation or column chromatography.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an acid-catalyzed acetonide deprotection experiment.
Caption: A typical experimental workflow for acetonide deprotection.
Conclusion
The acid-catalyzed cleavage of acetonide protecting groups is a versatile and widely used transformation in organic synthesis. The selection of the appropriate deprotection conditions is paramount to ensure high yields and chemoselectivity, especially in the context of complex molecules with multiple sensitive functionalities. This collection of application notes and protocols provides a detailed resource for researchers to navigate the various methodologies and to design successful deprotection strategies. Careful consideration of the substrate's stability and the desired outcome will guide the synthetic chemist in choosing the optimal reagents and conditions from the array of options presented.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Acetonides [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure Methyl 3,4-O-isopropylidene-L-threonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-O-isopropylidene-L-threonate is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemically defined structure makes it a critical intermediate for the enantioselective synthesis of complex natural products and novel drug candidates. The increasing demand for this compound necessitates the development of robust and scalable synthetic procedures.
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of enantiopure this compound, starting from the readily available and inexpensive L-ascorbic acid (Vitamin C). The described two-stage process involves the oxidative cleavage of L-ascorbic acid to yield L-threonic acid, followed by a one-pot esterification and isopropylidenation to afford the target molecule. The protocols are designed to be adaptable for laboratory-scale synthesis and offer guidance for process optimization and scale-up considerations.
Data Presentation
Table 1: Synthesis of L-threonic Acid from L-Ascorbic Acid - A Summary of Reported Conditions and Yields
| Parameter | Method A (H₂O₂) | Method B (Mg Peroxide) |
| Starting Material | L-Ascorbic Acid | L-Ascorbic Acid |
| Oxidizing Agent | Hydrogen Peroxide | Magnesium Peroxide |
| Salt Forming Agent | Metal Hydroxide (B78521) | Magnesium Hydroxide |
| Solvent | Water | Water |
| Reaction Temperature | 0-40 °C | 40-55 °C |
| Reaction Time | 3-6 hours | 2-6 hours |
| Work-up | Crystallization/Desalination | Peroxidase treatment, Filtration, Crystallization |
| Reported Yield | Not specified | High |
Note: Data is compiled from patent literature (CN102875362A, CN106083567A). Yields are often reported as "high" without specific quantitative values in these sources.
Table 2: Projected Data for the Synthesis of this compound from L-threonic Acid
| Parameter | Projected Values |
| Starting Material | L-Threonic Acid |
| Reagents | Methanol, 2,2-Dimethoxypropane (B42991), Acid Catalyst (e.g., CSA) |
| Solvent | Methanol/Acetone |
| Reaction Temperature | 25-60 °C |
| Reaction Time | 4-12 hours |
| Work-up | Neutralization, Filtration, Concentration, Distillation |
| Projected Yield | 75-85% |
| Purity (post-distillation) | >98% |
Note: The data in this table are projections based on typical yields and conditions for Fischer esterification and isopropylidenation of similar polyhydroxy carboxylic acids and are intended for guidance in process development.
Experimental Protocols
Stage 1: Synthesis of L-Threonic Acid from L-Ascorbic Acid
This protocol is adapted from established patent literature (e.g., CN102875362A) and outlines the oxidative cleavage of L-ascorbic acid.
Materials:
-
L-Ascorbic Acid
-
Hydrogen Peroxide (30-35% solution)
-
Calcium Hydroxide or other suitable metal hydroxide
-
Deionized Water
-
Catalase (optional, for quenching excess peroxide)
-
Activated Carbon (optional, for decolorization)
Procedure:
-
Dissolution: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve L-ascorbic acid in deionized water (e.g., 10 kg in 200 L).
-
Cooling: Cool the solution to below 20 °C using an appropriate cooling bath.
-
Oxidation: Slowly add a 35% hydrogen peroxide solution (e.g., 12 L) while maintaining the reaction temperature below 20 °C.
-
Salt Formation: After the addition of hydrogen peroxide is complete, slowly add a slurry of calcium hydroxide (e.g., 4.5 kg) in water. Control the addition rate to maintain the reaction temperature at approximately 35 °C.
-
Reaction Monitoring: Stir the reaction mixture at 35 °C for 3-6 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Quenching (Optional): If excess hydrogen peroxide remains, it can be quenched by the addition of catalase.
-
Decolorization (Optional): The solution can be decolorized by adding activated carbon and stirring for a period before filtration.
-
Work-up and Isolation: Filter the reaction mixture to remove any insoluble materials. The filtrate, containing the calcium salt of L-threonic acid, can be further processed. To obtain free L-threonic acid, the solution can be passed through a cation exchange resin.
-
Crystallization: Concentrate the solution under reduced pressure to a syrupy consistency. Add ethanol to induce crystallization. Allow the mixture to crystallize at room temperature for 24 hours.
-
Drying: Collect the crystalline L-threonic acid by filtration and dry it under vacuum.
Stage 2: One-Pot Synthesis of this compound from L-Threonic Acid
This projected protocol is based on standard organic chemistry procedures for esterification and acetalization.
Materials:
-
L-Threonic Acid
-
Methanol (anhydrous)
-
2,2-Dimethoxypropane
-
Camphorsulfonic acid (CSA) or other suitable acid catalyst
-
Triethylamine (B128534) or other suitable base for neutralization
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel equipped with a stirrer, reflux condenser, and a drying tube, suspend L-threonic acid in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (e.g., 1-5 mol%).
-
Esterification: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to facilitate Fischer esterification. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Isopropylidenation: To the same reaction vessel, add 2,2-dimethoxypropane (1.5-2.0 equivalents).
-
Acetalization: Continue stirring the reaction at room temperature or with gentle heating. The formation of the isopropylidene acetal (B89532) will proceed. Monitor the reaction until completion.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by the dropwise addition of triethylamine until the pH is approximately 7.
-
Work-up: Filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the enantiopure product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key considerations for the scale-up synthesis process.
Application Notes and Protocols: Methyl 3,4-O-isopropylidene-L-threonate as a Versatile Precursor for Novel Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-O-isopropylidene-L-threonate is a commercially available chiral building block derived from L-threonic acid. Its rigid, protected structure and multiple functional groups make it an attractive starting material for the stereoselective synthesis of complex carbohydrates and other chiral molecules. This document provides detailed application notes and experimental protocols for utilizing this precursor in the synthesis of novel carbohydrate derivatives, with a focus on its application in the total synthesis of natural products. The methodologies outlined are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Key Properties and Data
This compound possesses a unique combination of a methyl ester, a free hydroxyl group, and a protected diol, offering a range of possibilities for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₅ | [1][2][3] |
| Molecular Weight | 190.19 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Optical Activity | [α]²⁰/D +18.5°, c = 2 in acetone (B3395972) | [1] |
| Boiling Point | 125 °C / 12 mmHg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.446 | [1] |
Application: Precursor for the Total Synthesis of (-)-Echinosporin
A significant application of this compound is its use as a precursor in the total synthesis of the natural product (-)-echinosporin.[4][5][6] This synthesis highlights the utility of the L-threonate derivative in constructing complex chiral scaffolds. The initial steps of the synthesis, as reported by Smith et al., involve the conversion of this compound into a key dihydrofuran intermediate.[4][5]
Synthetic Workflow for Dihydrofuran Intermediate
The overall transformation from this compound to the dihydrofuran intermediate involves a multi-step sequence. The following diagram illustrates the logical flow of this synthesis.
Caption: Synthetic route from L-threonate precursor to a key dihydrofuran.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of the dihydrofuran intermediate from this compound, based on the total synthesis of (-)-echinosporin.[4][5]
Protocol 1: Protection of the Secondary Hydroxyl Group
Objective: To protect the free hydroxyl group of this compound as a tetrahydropyranyl (THP) ether.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Expected Yield: ~95%
Protocol 2: Reduction of the Methyl Ester to a Primary Alcohol
Objective: To selectively reduce the methyl ester to a primary alcohol using a hydride reducing agent.
Materials:
-
THP-protected this compound
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or hexanes)
-
Anhydrous toluene
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the THP-protected starting material in anhydrous toluene and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Expected Yield: ~90%
Protocol 3: Deprotection and Intramolecular Cyclization to form the Dihydrofuran
Objective: To remove the THP and isopropylidene protecting groups and induce cyclization to form the dihydrofuran ring.
Materials:
-
The primary alcohol obtained from Protocol 2
-
Methanol (MeOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone
-
Sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
THP Deprotection: Dissolve the alcohol in methanol and add a catalytic amount of PPTS. Stir at room temperature for 3 hours.
-
Remove the methanol under reduced pressure.
-
Isopropylidene Deprotection and Cyclization: Dissolve the residue in a mixture of acetone and a dilute aqueous solution of sulfuric acid.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Neutralize the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final dihydrofuran intermediate by flash column chromatography.
Expected Yield: ~85% (over two steps)
Summary of Quantitative Data
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Hydroxyl Protection | DHP, PPTS | ~95 |
| 2 | Ester Reduction | DIBAL-H | ~90 |
| 3 | Deprotection & Cyclization | PPTS, H₂SO₄ | ~85 |
Logical Relationships in the Synthetic Strategy
The synthetic strategy relies on a logical sequence of protection, functional group transformation, and deprotection-induced cyclization. This approach allows for the selective modification of the starting material's functional groups.
Caption: Logical flow of the synthetic strategy.
Conclusion
This compound serves as a highly effective and versatile chiral precursor for the synthesis of complex carbohydrate structures. The protocols detailed herein, derived from the successful total synthesis of (-)-echinosporin, demonstrate a practical and efficient pathway to valuable chiral building blocks. These application notes provide a solid foundation for researchers to explore the utility of this L-threonate derivative in their own synthetic endeavors, from natural product synthesis to the development of novel carbohydrate-based therapeutics.
References
Application Notes and Protocols: Reaction of Methyl 3,4-O-isopropylidene-L-threonate with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of Methyl 3,4-O-isopropylidene-L-threonate with various organometallic reagents. This chiral starting material is a valuable building block in the synthesis of complex molecules, and understanding its reactivity with organometallic nucleophiles is crucial for controlling the stereochemical outcome of carbon-carbon bond-forming reactions.
Introduction
The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis. When the carbonyl compound possesses adjacent stereocenters, such as in this compound, the diastereoselectivity of the addition becomes a critical aspect. The stereochemical outcome is primarily governed by two competing models: the Felkin-Anh model and the Cram chelation-control model.
The Felkin-Anh model predicts the stereochemical outcome based on steric interactions in a non-chelated transition state. The largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile. In contrast, the Cram chelation model applies when a chelating group (like the oxygen atoms of the isopropylidene ketal and the hydroxyl group in our substrate) can coordinate with the metal ion of the organometallic reagent, forming a rigid cyclic transition state that directs the nucleophile to attack from a specific face.
The choice of organometallic reagent, solvent, and the presence of additives can significantly influence which of these models predominates, thereby allowing for the selective formation of a desired diastereomer.
Data Presentation: Diastereoselectivity of Organometallic Additions
The following table summarizes the diastereoselectivity of the addition of various organometallic reagents to a structurally similar substrate, (R)-2,3-isopropylidenedioxy-1-(2-furyl)-1-propanone. This data provides valuable insights into the expected stereochemical outcomes for reactions with this compound. The diastereomeric excess (de%) indicates the preference for either the syn or anti addition product.
| Organometallic Reagent | Solvent | Additive | Temperature (°C) | Diastereomeric Excess (de%) | Predominant Isomer |
| MeLi | Et2O | - | -10 | 98 | anti |
| MeLi | THF | - | -78 | 78 | anti |
| MeLi | THF | HMPA | -78 | 34 | syn |
| MeMgBr | Et2O | - | 0 | 50 | anti |
| MeMgBr | THF | - | -78 | 44 | anti |
| MeMgBr | THF | HMPA | -78 | 34 | syn |
| PhLi | Et2O | - | -78 | 52 | anti |
| PhLi | THF | - | -78 | 8 | anti |
| PhMgBr | Et2O | - | -78 | 92 | anti |
| PhMgBr | THF | - | -78 | 84 | anti |
| VinylMgBr | THF | - | -78 | 88 | anti |
Data adapted from Tsubuki, M.; Tarumoto, N.; Honda, T. HETEROCYCLES, Vol. 54, No. 1, 2001.
Experimental Protocols
The following are detailed methodologies for key experiments involving the reaction of this compound with organometallic reagents.
Protocol 1: General Procedure for the Reaction with Grignard Reagents (e.g., Methylmagnesium Bromide)
This protocol is adapted from procedures for similar substrates and should be optimized for specific cases.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous diethyl ether (or THF).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tertiary alcohol.
Protocol 2: General Procedure for the Reaction with Organolithium Reagents (e.g., Methyllithium)
Materials:
-
This compound
-
Methyllithium (B1224462) (solution in a suitable solvent)
-
Anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (optional, as an additive)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
If using an additive like HMPA, add it to the solution of the starting material at the reaction temperature.
-
Slowly add the organolithium reagent (1.5 equiv) dropwise to the stirred solution.
-
Follow steps 4 through 9 from Protocol 1 to work up and purify the product.
Protocol 3: General Considerations for Reactions with Organocuprates (e.g., Lithium Dimethylcuprate)
In Situ Preparation of Lithium Dimethylcuprate:
-
To a suspension of copper(I) iodide (2.0 equiv) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methyllithium (4.0 equiv) dropwise. The reaction mixture should turn into a clear, colorless solution of lithium dimethylcuprate.
Reaction with the Substrate:
-
Cool the freshly prepared solution of the organocuprate to the desired reaction temperature (e.g., -78 °C).
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous diethyl ether.
-
Monitor the reaction by TLC and perform a standard aqueous workup as described in the previous protocols upon completion.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for organometallic addition.
Caption: Conceptual overview of stereochemical control models.
Troubleshooting & Optimization
Identification of common impurities in Methyl 3,4-O-isopropylidene-L-threonate synthesis.
Technical Support Center: Synthesis of Methyl 3,4-O-isopropylidene-L-threonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from L-threonic acid or its calcium salt. L-threonic acid can be obtained from the oxidation of L-ascorbic acid (Vitamin C).[1][2] The synthesis then proceeds through two key steps: esterification of the carboxylic acid to a methyl ester and protection of the 3,4-diol as an isopropylidene acetal (B89532).
Q2: What are the most common impurities encountered in this synthesis?
A2: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted L-threonic acid or its methyl ester: Due to incomplete esterification or acetal protection.
-
Partially protected isomers: If other diol pairings are possible, though less likely with L-threonic acid's structure.
-
Byproducts from the acid catalyst: Strong acids can cause degradation or side reactions if not carefully controlled.
-
Residual solvents: From the reaction or purification steps.
-
Water: Can lead to the hydrolysis of the product or intermediates.
Q3: How can I identify the common impurities?
A3: A combination of analytical techniques is recommended for impurity identification:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify the desired product and impurities by comparing the spectra to known standards and identifying characteristic peaks of potential byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of impurities.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of impurities with high resolution.
Q4: What is the expected yield and purity of the final product?
A4: With an optimized protocol, the yield and purity of this compound can vary. The following table provides a general expectation.
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by NMR) | >95% |
| Purity (by HPLC) | >98% |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low Yield of the Final Product
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Esterification | Ensure the methanol (B129727) is anhydrous and use a sufficient excess. Increase the reaction time or temperature if necessary. Monitor the reaction by TLC until the starting carboxylic acid is consumed. |
| Incomplete Acetal Protection | Use a sufficient excess of 2,2-dimethoxypropane (B42991) or acetone (B3395972). Ensure the acid catalyst is active and used in the correct amount. Remove water formed during the reaction using a Dean-Stark trap or molecular sieves. |
| Product Degradation | Avoid excessive heat and prolonged exposure to strong acid. Neutralize the acid catalyst promptly after the reaction is complete. |
| Losses during Workup/Purification | Ensure complete extraction of the product from the aqueous phase. Use the appropriate solvent system for chromatography to achieve good separation without significant product loss. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Solution |
| Unreacted Starting Material | Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature. Monitor closely by TLC. |
| Formation of Byproducts | Control the reaction temperature carefully. Use a milder acid catalyst if possible. Ensure all reagents are pure and dry. |
| Inefficient Purification | Optimize the column chromatography conditions (e.g., silica (B1680970) gel activity, solvent gradient). Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Synthesis of Methyl L-threonate
-
Materials: L-threonic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure: a. Suspend L-threonic acid (1 eq.) in anhydrous methanol (10-20 volumes). b. Cool the suspension in an ice bath. c. Slowly add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst. d. Allow the reaction to warm to room temperature and then heat to reflux. e. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). f. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. g. Remove the methanol under reduced pressure. h. Extract the aqueous residue with ethyl acetate (B1210297). i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl L-threonate.
Synthesis of this compound
-
Materials: Methyl L-threonate, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TSA), Acetone (anhydrous), Sodium bicarbonate.
-
Procedure: a. Dissolve crude Methyl L-threonate (1 eq.) in anhydrous acetone (10 volumes). b. Add 2,2-dimethoxypropane (1.5-2.0 eq.). c. Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.). d. Stir the mixture at room temperature and monitor by TLC (typically 2-4 hours). e. Once the reaction is complete, quench by adding solid sodium bicarbonate and stir for 15 minutes. f. Filter the mixture and concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
References
Purification of crude Methyl 3,4-O-isopropylidene-L-threonate via flash column chromatography.
Technical Support Center: Purification of Methyl 3,4-O-isopropylidene-L-threonate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude this compound via flash column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: How do I select the appropriate solvent system for the purification?
A1: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.3 for optimal separation.
-
Good Starting Point: Begin with a mixture of Ethyl Acetate (EtOAc) and Hexane, a standard system for compounds of moderate polarity.[1] Test various ratios (e.g., 10% EtOAc in Hexane, 20% EtOAc in Hexane, etc.) on a TLC plate to find the optimal Rf.
-
Polar Compounds: If the compound does not move from the baseline even in high concentrations of EtOAc, a more polar solvent system like Methanol/Dichloromethane may be required.[1]
-
Optimization: The solvent system that provides good separation between your product and impurities on the TLC plate will be the most effective for the flash column.
Q2: My compound appears to be degrading on the silica (B1680970) gel column. What can I do?
A2: this compound contains an isopropylidene ketal, which can be sensitive to the acidic nature of standard silica gel, potentially causing hydrolysis (deprotection).[2][3]
-
Deactivate the Silica: Neutralize the silica gel by preparing the slurry in your chosen eluent containing a small amount of a base, such as 0.5-1% triethylamine (B128534) (Et3N).[4] Flush the packed column with this mixture before loading your sample.
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.[2]
-
Minimize Residence Time: A faster elution, achieved by slightly increasing the polarity of the solvent system, can reduce the time the compound is in contact with the silica gel.
Q3: My compound is not eluting from the column, or the recovery is very low. What are the possible causes?
A3: This issue can stem from several factors:
-
Compound Decomposition: As mentioned in Q2, the compound may have degraded on the column. It is crucial to test the stability of your compound on a small amount of silica with your chosen solvent before running the full column.[2]
-
Incorrect Solvent System: The eluent may not be polar enough to move the compound. If your product is highly polar, even 100% Ethyl Acetate may not be sufficient. In such cases, a small percentage of Methanol in Dichloromethane can be effective.[1]
-
Sample Precipitation: The compound may have precipitated at the top of the column upon loading, especially if it is not very soluble in the starting eluent. Ensure the sample is fully dissolved before loading.
Q4: The separation is poor, and all my fractions are mixed, despite a good separation on the TLC plate. Why is this happening?
A4: This common problem can be attributed to a few key issues:
-
Column Overloading: Too much crude material was loaded onto the column. A general rule is to load 1g of crude material per 20-40g of silica gel, but this can vary depending on the difficulty of the separation.
-
Poor Packing: The column may have been packed unevenly, leading to channeling where the solvent and sample flow through cracks instead of uniformly through the stationary phase. Ensure a well-packed, homogenous column bed.
-
Sample Band Broadening: Loading the sample in a large volume of solvent or a solvent stronger than the mobile phase will cause the initial band to be very broad, leading to poor separation. Dissolve the sample in the minimum amount of solvent possible. For best results, consider dry loading.
Q5: The product is eluting with significant tailing, resulting in low purity and many mixed fractions. How can I improve the peak shape?
A5: Tailing is often caused by secondary interactions with the stationary phase or issues with the solvent system.
-
Optimize Solvent Choice: While Ethyl Acetate is common, sometimes other solvents can improve peak shape. For example, replacing Ethyl Acetate with Acetone (which has a similar polarity) can sometimes lead to sharper peaks due to better adsorption/desorption kinetics.[5]
-
Use a Gradient Elution: Start with a less polar solvent mixture to allow impurities to separate and then gradually increase the polarity to elute your target compound more quickly and in a sharper band.[6][7] A step gradient can be particularly effective at reducing solvent usage and improving separation.[6]
-
Add a Modifier: If the tailing is due to interaction with acidic sites on the silica, adding a small amount of triethylamine to the eluent can improve the peak shape for basic or acid-sensitive compounds.
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
1. Materials and Reagents
-
Silica Gel (230-400 mesh)
-
Crude this compound
-
Solvents: Hexane, Ethyl Acetate (EtOAc) (HPLC grade)
-
Triethylamine (Et3N) (optional, if neutralization is needed)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes/flasks
-
Pressurized air or nitrogen source
2. Step-by-Step Methodology
Step 1: TLC Analysis to Determine Eluent
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop several TLC plates using different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 7:3).
-
Visualize the plates using a suitable method (e.g., UV light if applicable, or a potassium permanganate (B83412) stain).
-
Select the solvent system that places the desired product spot at an Rf value of approximately 0.2-0.3 and shows good separation from major impurities.
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 30g for ~1g of crude material) with the initial, least polar eluent determined from TLC.
-
Pour the slurry into the column. Use gentle pressure from an air/nitrogen line to pack the column evenly, ensuring no air bubbles or cracks form.
-
Add a protective layer of sand to the top of the packed silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent itself). Carefully apply the solution to the top of the column using a pipette. Drain the solvent until it enters the sand layer, then carefully add the mobile phase.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle, consistent pressure to the top of the column to achieve a steady flow rate (a drop rate of ~2 inches/minute of solvent level is a good target).
-
Isocratic Elution: Use the single solvent composition determined by TLC throughout the purification.
-
Gradient Elution: Start with a less polar eluent (e.g., 10% EtOAc/Hexane). After the non-polar impurities have eluted, gradually increase the percentage of the polar solvent (e.g., move to 20% EtOAc/Hexane, then 30%) to elute the product and more polar impurities.
Step 5: Fraction Collection and Analysis
-
Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Data Presentation
The following table summarizes typical data for this purification. Actual values will vary based on the specific reaction conditions and scale.
| Parameter | Crude Material | Purified Product | Notes |
| Purity (by NMR/GC) | ~70 - 85% | >97% | Purity assessment is crucial before and after purification. |
| Typical Yield | N/A | ~80 - 95% | Yield is calculated based on the recovery of pure product from the crude mixture. |
| Recommended TLC Eluent | 30% EtOAc/Hexane | 30% EtOAc/Hexane | This is an example; the optimal system must be determined experimentally.[1] |
| Target Rf Value | N/A | ~0.25 | An Rf in the 0.2-0.3 range generally provides the best separation. |
| Physical Appearance | Yellow/Brown Oil | Colorless Liquid | The purification should remove colored impurities. |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the flash column chromatography process.
Caption: Troubleshooting workflow for flash column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
Optimizing reaction parameters for the isopropylidene protection of L-threonic acid.
Welcome to the technical support center for the optimization of reaction parameters for the isopropylidene protection of L-threonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful synthesis of 2,3-O-isopropylidene-L-threonic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the isopropylidene protection of L-threonic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient removal of water. 3. Inadequate reaction time or temperature. 4. Poor quality of L-threonic acid starting material. | 1. Use a fresh bottle of the acid catalyst (e.g., p-TsOH) or test its activity on a simpler diol. 2. Use anhydrous solvents. If using acetone (B3395972), ensure it is dry. 2,2-dimethoxypropane (B42991) is preferred as it also acts as a water scavenger.[1] 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C). 4. Ensure the L-threonic acid is pure and dry. |
| Formation of a Methyl Ester Side Product | Use of 2,2-dimethoxypropane as the isopropylidene source, which generates methanol (B129727) as a byproduct, leading to Fischer esterification of the carboxylic acid. | 1. Use 2-methoxypropene (B42093) instead of 2,2-dimethoxypropane.[2] 2. If using 2,2-dimethoxypropane, minimize reaction time and temperature. 3. Use a non-alcoholic solvent system. |
| Incomplete Reaction (Mixture of Starting Material and Product) | 1. Insufficient amount of isopropylidene source or catalyst. 2. Reaction has not reached equilibrium. | 1. Add an additional equivalent of 2,2-dimethoxypropane or 2-methoxypropene and a small amount of catalyst. 2. Allow the reaction to stir for a longer period. For reactions using 2,2-dimethoxypropane, consider a procedure that removes the methanol byproduct to drive the equilibrium towards the product.[3] |
| Difficult Product Isolation/Purification | 1. The product, 2,3-O-isopropylidene-L-threonic acid, may be highly soluble in water. 2. Difficulty in removing the acid catalyst. | 1. After quenching the reaction, concentrate the solution under reduced pressure and co-evaporate with a non-polar solvent like toluene (B28343) to remove residual water. Lyophilization (freeze-drying) can be an effective method for obtaining the dry product.[4] 2. Neutralize the acid catalyst with a base like anhydrous potassium carbonate or triethylamine (B128534) before workup.[3] An acidic ion exchange resin can be used as the catalyst and simply filtered off at the end of the reaction. |
| Product Degradation (Deprotection) | The isopropylidene group is labile to acidic conditions, and prolonged exposure to strong acids or heating can cause deprotection.[5] | 1. Use a catalytic amount of a mild acid catalyst (e.g., p-TsOH, CSA). 2. Neutralize the reaction mixture as soon as the reaction is complete. 3. Avoid excessive heat during workup and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the isopropylidene protection of L-threonic acid?
A1: High-purity L-threonic acid should be used. It is soluble in water and is a weakly acidic compound.[6] The calcium salt of L-threonic acid is also commercially available and can be used after careful acidification and extraction.
Q2: Which isopropylidene source is better: acetone, 2,2-dimethoxypropane, or 2-methoxypropene?
A2: 2,2-dimethoxypropane is often preferred over acetone because it acts as its own water scavenger, driving the reaction equilibrium towards the product.[1] However, it can lead to the formation of a methyl ester side product due to the generation of methanol. 2-methoxypropene is an excellent alternative that avoids methanol formation.[2]
Q3: What are the most common acid catalysts for this reaction?
A3: Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are commonly used. An acidic ion exchange resin is also a good option as it simplifies workup, requiring only filtration to remove the catalyst.
Q4: What solvent system should I use?
A4: Anhydrous acetone can be used as both the reagent and the solvent. Alternatively, the reaction can be performed in a non-polar solvent like cyclohexane (B81311) with 2,2-dimethoxypropane to allow for the azeotropic removal of methanol.[3] Anhydrous DMF has also been reported as an effective solvent.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable method. Use a polar solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to distinguish the more non-polar product from the highly polar L-threonic acid starting material. Staining with a permanganate (B83412) solution can help visualize the spots.
Q6: What is the best way to purify the final product?
A6: After a standard aqueous workup with neutralization of the acid catalyst, the product can be purified by flash column chromatography on silica (B1680970) gel. Due to the potential for high water solubility, it is important to thoroughly dry the crude product before chromatography. If the product is sufficiently pure after workup, recrystallization from a suitable solvent system can be attempted.
Experimental Protocols
Protocol 1: Isopropylidene Protection using 2,2-Dimethoxypropane (Adapted from a similar procedure for L-tartaric acid)[3]
This protocol is a good starting point for the optimization of the isopropylidene protection of L-threonic acid.
| Parameter | Value |
| L-Threonic Acid | 1.0 eq |
| 2,2-Dimethoxypropane | 2.5 - 3.0 eq |
| p-Toluenesulfonic acid monohydrate | 0.01 - 0.02 eq |
| Solvent | Anhydrous Acetone or DMF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2 - 12 hours |
Procedure:
-
To a stirred solution of L-threonic acid in the chosen anhydrous solvent, add 2,2-dimethoxypropane followed by the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be applied if the reaction is slow.
-
Once the reaction is complete, quench by adding a small amount of anhydrous potassium carbonate or triethylamine and stir for 15-20 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography.
Visualizations
Experimental Workflow for Optimization
Caption: A flowchart outlining the key steps and decision points in the optimization of the isopropylidene protection of L-threonic acid.
Logical Relationship of Troubleshooting Scenarios
Caption: A diagram illustrating the logical connections between common problems and their respective troubleshooting approaches.
References
- 1. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 2. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides | MDPI [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Acetonide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
How to minimize side reactions during the synthesis of Methyl 3,4-O-isopropylidene-L-threonate.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 3,4-O-isopropylidene-L-threonate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this synthesis in their work.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis involves the protection of the vicinal diol (at positions 3 and 4) of Methyl L-threonate as a cyclic ketal. This is typically achieved by reacting the starting material with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), under acidic catalysis. The reaction is an equilibrium, and byproducts like methanol (B129727) are removed to drive the reaction towards the desired product.
Q2: What are the most common reagents and catalysts for this reaction?
The most common reagent for introducing the isopropylidene group is 2,2-dimethoxypropane, as it reacts with water to form acetone and methanol, effectively acting as a water scavenger. Acetone can also be used, but it requires a separate dehydrating agent. The reaction is catalyzed by an acid, with p-toluenesulfonic acid (p-TsOH) being a widely used and effective choice.
Q3: What are the critical parameters to control during the synthesis?
The critical parameters to control are:
-
Anhydrous Conditions: The presence of water can hydrolyze the 2,2-dimethoxypropane and also the desired product, shifting the equilibrium unfavorably. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Catalyst Loading: A catalytic amount of acid is sufficient. Excessive acid can lead to side reactions, including the formation of enol ethers or degradation of the starting material or product.
-
Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote side reactions.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion. Insufficient time will lead to incomplete conversion, while prolonged reaction times may increase the formation of byproducts.
Q4: How is the reaction typically monitored and worked up?
The reaction progress is best monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (Methyl L-threonate) and the appearance of the product. Once the reaction is complete, the acidic catalyst is neutralized, typically by adding a mild base such as anhydrous potassium carbonate or sodium bicarbonate. The workup usually involves filtration to remove the base, followed by evaporation of the solvent and purification of the crude product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Use a fresh batch of p-toluenesulfonic acid and ensure an appropriate catalytic amount is used (typically 0.02-0.05 equivalents). |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. 2,2-dimethoxypropane should be of high quality. | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is fully consumed. | |
| Incomplete Reaction | Equilibrium not driven to completion. | If using acetone, add a dehydrating agent like anhydrous copper(II) sulfate. If using 2,2-dimethoxypropane, consider adding it in excess. Gentle heating may also help. |
| Product Degradation | Excessive acid catalyst or prolonged reaction time. | Reduce the amount of acid catalyst. Neutralize the reaction promptly upon completion as indicated by TLC. |
| High reaction temperature. | Perform the reaction at room temperature or with very gentle warming. | |
| Formation of Side Products (e.g., colored impurities) | Overheating or reaction with impurities. | Ensure the reaction is not overheated. Use purified starting materials. The formation of a dark-red solution upon initial mixing is normal in some related procedures. |
| Difficulty in Product Isolation/Purification | Incomplete neutralization of the acid catalyst. | Ensure complete neutralization by testing the pH of the aqueous wash. Add the neutralizing agent portion-wise until effervescence ceases. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Experimental Protocol and Data
The following is a representative protocol for the synthesis of this compound, based on established procedures for similar compounds.
Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Molar Equivalents |
| Methyl L-threonate | 136.12 | 10.0 g | 1.0 |
| 2,2-Dimethoxypropane | 104.15 | 25 mL | ~3.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 280 mg | ~0.02 |
| Anhydrous Acetone (as solvent) | 58.08 | 100 mL | - |
| Anhydrous Potassium Carbonate | 138.21 | ~2 g | - |
| Diethyl ether | 74.12 | As needed for extraction | - |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | - |
| Brine (Saturated NaCl solution) | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add Methyl L-threonate (1.0 eq).
-
Add anhydrous acetone (10 volumes) followed by 2,2-dimethoxypropane (3.0 eq).
-
Stir the mixture until the Methyl L-threonate is fully dissolved.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, add anhydrous potassium carbonate to the mixture and stir vigorously for 30 minutes to neutralize the acid.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of anhydrous acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR/GC) | >97% |
| Appearance | Colorless to pale yellow oil |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting incomplete deprotection of acetonide ketals in complex molecules.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of acetonide ketals in complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for acetonide deprotection?
Acetonide protecting groups are cyclic ketals formed between a diol and acetone (B3395972). They are typically cleaved under acidic conditions. The most common method is hydrolysis using a dilute aqueous acid.[1][2]
Q2: My acetonide deprotection is incomplete. What are the common causes and solutions?
Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:
-
Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the hydrolysis.
-
Insufficient Water: Water is a necessary reagent for the hydrolysis of the ketal. Anhydrous or low-water conditions will impede the reaction.[3]
-
Steric Hindrance: The structure of the molecule around the acetonide group may sterically hinder the approach of the acid and water.[3]
-
Low Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.[3]
-
Inappropriate Solvent: The chosen solvent may not be optimal for the solubility of the substrate and the hydrolysis reaction.[4]
To address incomplete conversion, consider the following troubleshooting steps, which are also outlined in the workflow diagram below:
-
Increase Acid Concentration: Gradually increase the concentration of the acid catalyst.
-
Increase Temperature: Gently heat the reaction mixture.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or LC-MS.[5]
-
Optimize Solvent System: Ensure the substrate is fully dissolved and that the solvent system is compatible with hydrolysis (e.g., a mixture of an organic solvent and water).[4]
Q3: My molecule contains other acid-sensitive functional groups. How can I selectively deprotect the acetonide?
Chemoselective deprotection is a significant challenge when other acid-labile groups are present.[6] Here are several strategies to achieve selectivity:
-
Mild Acidic Conditions: Employ milder Brønsted acids like pyridinium (B92312) p-toluenesulfonate (PPTS) or solid-supported acids such as Amberlyst-15.[4]
-
Lewis Acid Catalysis: Many Lewis acids can catalyze acetonide cleavage under nearly neutral or very mild conditions. Examples include bismuth salts (e.g., bismuth trichloride (B1173362), bismuth nitrate (B79036) pentahydrate), cerium(III) triflate, and indium(III) triflate.[4][7]
-
Neutral Conditions: Certain methods avoid aqueous acid altogether. Molecular iodine (I₂) in acetone is a highly efficient system that operates under neutral conditions.[4] Another approach is heating the acetonide in pure water at 90 °C.[6]
-
Enzymatic Deprotection: In some cases, enzymes can offer high selectivity for deprotection.
Q4: Are there any non-acidic methods for acetonide deprotection?
Yes, while less common, there are methods that operate under neutral or even basic conditions:
-
Molecular Iodine in Acetone: This is a powerful neutral method that proceeds via a substrate exchange mechanism.[4]
-
Aqueous Tert-Butyl Hydroperoxide: This reagent can be used for the regioselective and chemoselective deprotection of terminal acetonide groups.[8]
-
Electrochemical Deprotection: Electroorganic synthesis offers a modern approach to cleave acetals and ketals without the need for acidic reagents.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during acetonide deprotection experiments.
Issue 1: The reaction is sluggish and gives low yields.
-
Possible Cause: Suboptimal reaction conditions.
-
Solution:
-
Optimize Catalyst Loading: For catalytic methods, ensure the catalyst has not degraded and consider increasing the molar percentage.[4]
-
Solvent Choice: The solvent can significantly impact reaction rates. For Lewis acid-mediated deprotections, solvents like dichloromethane (B109758) or THF/water mixtures are often effective.[4]
-
Temperature: Increasing the temperature can accelerate the reaction, but must be done cautiously to avoid side reactions.
-
Issue 2: Side reactions are observed, and the desired product is degraded.
-
Possible Cause: The reaction conditions are too harsh for the substrate.
-
Solution:
-
Switch to Milder Reagents: If using a strong acid, switch to a milder option like PPTS or a Lewis acid.[4]
-
Lower the Temperature: Running the reaction at a lower temperature can often minimize side reactions.
-
Explore Neutral Conditions: Consider methods like using molecular iodine in acetone, which are compatible with many sensitive functional groups.[4]
-
Issue 3: Difficulty in selectively deprotecting one of multiple acetonide groups.
-
Possible Cause: Similar reactivity of the different acetonide groups.
-
Solution:
-
Fine-tune Reaction Conditions: Carefully control the stoichiometry of the reagent, reaction time, and temperature.
-
Steric and Electronic Effects: Exploit subtle differences in the steric and electronic environments of the acetonide groups. For example, terminal acetonides may be more readily cleaved than internal ones.[8]
-
Enzymatic Methods: Enzymes can exhibit high regioselectivity and may be able to differentiate between similar protecting groups.
-
Quantitative Data Summary
The following tables summarize various conditions for acetonide deprotection, providing a comparative overview.
Table 1: Comparison of Acidic Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aqueous HCl | - | - | - | - | [10] |
| 0.8% H2SO4 | MeOH | - | - | - | [6] |
| DOWEX-H+ | MeOH-H2O (9:1) | - | - | - | [6] |
| CF3COOH | - | - | - | - | [6] |
| p-TsOH | - | - | - | - | [6] |
| Amberlite IR-120 H+ resin | MeOH | - | - | "Optimal" | [7] |
| 50% TFA | - | - | - | "Optimal" | [7] |
| PPA-SiO2 | CH3CN | 55 | 30 min | 85 | [11] |
Table 2: Comparison of Lewis Acid and Neutral Deprotection Methods
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| FeCl3·6H2O/SiO2 | - | - | - | - | [6] |
| Zn(NO3)2 | - | - | - | - | [6] |
| CeCl3·7H2O/(COOH)2 | - | - | - | - | [6] |
| BiCl3 | CH3CN/CH2Cl2 | Ambient | - | "Excellent" | [7] |
| In(OTf)3 | H2O/Organic Solvent | Microwave | - | - | [7] |
| Molecular Iodine (I2) | Acetone | Room Temp | 5 min (for acyclic) | "Highly efficient" | [4] |
| Pure Water | H2O | 90 | 6 h | 87 | [6] |
| Aqueous TBHP (70%) | - | - | - | "Good" | [8] |
Experimental Protocols
Protocol 1: General Acetonide Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.[4]
-
Dissolve the acetonide-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For acyclic acetals, the reaction is often complete within 5 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected diol.
Protocol 2: Chemoselective Deprotection using Bismuth Trichloride
This protocol is effective for the chemoselective deprotection of acetonides at ambient temperature.[7]
-
Dissolve the acetonide-protected compound (1.0 mmol) in acetonitrile (B52724) or dichloromethane (10 mL).
-
Add bismuth trichloride (BiCl₃) (catalytic amount, e.g., 10-20 mol%).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for incomplete acetonide deprotection.
Caption: Logic for selecting an appropriate acetonide deprotection reagent.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. abacus.bates.edu [abacus.bates.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Acetonides [organic-chemistry.org]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to improve the overall yield of Methyl 3,4-O-isopropylidene-L-threonate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the overall yield of Methyl 3,4-O-isopropylidene-L-threonate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form this compound is incomplete, and the yield is low. What are the potential causes and solutions?
A1: Incomplete conversion is a common issue and can stem from several factors related to the two main reaction steps: the esterification of L-threonic acid and the isopropylidene protection of the diol.
-
Inefficient Water Removal during Esterification: The Fischer esterification of L-threonic acid with methanol (B129727) is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials, thus lowering the yield.
-
Solution: Employ methods to continuously remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture. Concentrated sulfuric acid can act as both a catalyst and a dehydrating agent.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Solution: Ensure the appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
-
-
Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low.
-
Solution: Ensure the reaction is heated to reflux to achieve a reasonable reaction rate.
-
-
Moisture in Isopropylidene Protection Step: The formation of the isopropylidene acetal (B89532) is also a reversible reaction where water is a byproduct. Any moisture present in the reactants or solvent will hinder the reaction.
-
Solution: Use anhydrous solvents and reagents. Ensure that the L-threonic acid or its methyl ester is thoroughly dried before the reaction. The use of 2,2-dimethoxypropane (B42991) as both the acetone (B3395972) source and a water scavenger is highly recommended.
-
Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?
A2: Side product formation can significantly reduce the yield and complicate purification.
-
Polymerization/Oligomerization: Under harsh acidic conditions and high temperatures, L-threonic acid and its ester can undergo intermolecular esterification to form oligomers.
-
Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times. Use a milder acid catalyst if possible.
-
-
Formation of Di-isopropylidene Adducts (if starting from L-threonic acid): If both the carboxyl group and the diol are unprotected, there is a possibility of forming undesired acetals.
-
Solution: It is generally preferable to perform the esterification first, followed by the isopropylidene protection of the purified methyl L-threonate.
-
-
Hydrolysis of the Isopropylidene Acetal: The isopropylidene group is sensitive to acid and can be partially or fully hydrolyzed during workup if the conditions are not carefully controlled.
-
Solution: During the aqueous workup, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution, and avoid prolonged exposure to acidic conditions.
-
Q3: I am having difficulty purifying the final product. What are the best practices for purification?
A3: this compound is a relatively polar molecule, which can present challenges during purification.
-
Product Loss During Aqueous Workup: Due to its polarity, the product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Use brine (saturated sodium chloride solution) for washes to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
-
Difficulty with Crystallization: The product may exist as an oil or a low-melting solid, making crystallization difficult.
-
Solution: If direct crystallization is challenging, column chromatography is a reliable purification method.
-
-
Degradation on Silica (B1680970) Gel: The acidic nature of standard silica gel can cause the hydrolysis of the isopropylidene group.
-
Solution: Use neutralized silica gel (by pre-treating with a solution of triethylamine (B128534) in the eluent) or consider using a less acidic stationary phase like alumina. Adding a small amount of a basic modifier like triethylamine to the mobile phase can also prevent degradation.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 (Optimized) | Reported Yield Range |
| Starting Material | L-Threonic Acid | Methyl L-threonate | N/A |
| Esterification Catalyst | Sulfuric Acid | p-Toluenesulfonic acid | 80-90% (for esterification) |
| Esterification Temp. | Room Temperature | Reflux | N/A |
| Water Removal | None | Dean-Stark / 2,2-dimethoxypropane | N/A |
| Acetal Protection Reagent | Acetone | 2,2-Dimethoxypropane | 85-95% (for protection) |
| Acetal Protection Catalyst | Sulfuric Acid | p-Toluenesulfonic acid | N/A |
| Purification Method | Extraction & Crystallization | Column Chromatography (Neutralized Silica) | >95% purity |
| Overall Yield | < 60% | > 75% | N/A |
Experimental Protocols
Protocol 1: Synthesis of Methyl L-threonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-threonic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl L-threonate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve crude Methyl L-threonate (1.0 eq) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane (10 volumes).
-
Reagent and Catalyst Addition: Add 2,2-dimethoxypropane (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a small amount of solid sodium bicarbonate and stir for 15 minutes.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
How to prevent epimerization at the alpha-carbon during reactions of threonate esters.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent epimerization at the alpha-carbon during reactions of threonate esters.
Frequently Asked Questions (FAQs)
Q1: What is epimerization at the alpha-carbon and why is it a problem for threonate esters?
A1: Epimerization is the change in the stereochemical configuration at one of several stereocenters in a molecule. For a threonate ester, the alpha-carbon (C2) is a chiral center. During base-catalyzed reactions, the proton on this alpha-carbon can be removed to form a planar, achiral intermediate called an enolate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer, which can be difficult to separate and compromises the stereochemical purity of the final product.
Q2: What is the primary cause of alpha-carbon epimerization in ester reactions?
A2: The primary cause is the formation of a planar enolate intermediate under conditions that allow for equilibrium between the starting material and its epimer.[1] This typically happens when using weaker bases (e.g., alkoxides), higher temperatures, or long reaction times, which favor thermodynamic control.[1] Under these conditions, the initially formed kinetic product can revert to the starting material and re-form the enolate, eventually leading to a mixture of diastereomers.
Q3: What are the main strategies to prevent epimerization of threonate esters?
A3: There are three main strategies:
-
Kinetic Control: Forming the enolate rapidly and irreversibly at low temperatures using a strong, sterically hindered base. This removes the acidic alpha-proton before equilibrium can be established.
-
Protecting Groups: Protecting the hydroxyl groups (at C2, C3, and C4) prevents them from interfering with the reaction (e.g., being deprotonated) and can sterically influence the approach of the base and other reagents, thereby enhancing stereocontrol.[2][3]
-
Chelation Control: Utilizing the α- and β-alkoxy groups in a protected threonate ester to form a rigid chelate with a metal counterion (e.g., Li⁺, Mg²⁺, Zn²⁺). This can lock the conformation of the enolate and direct the approach of an electrophile to one face, enhancing diastereoselectivity.[4]
Q4: What is the difference between kinetic and thermodynamic enolates?
A4:
-
Kinetic Enolate: This is the enolate that is formed fastest. Its formation is favored by strong, bulky bases (like LDA) at very low temperatures (e.g., -78 °C) and short reaction times.[5] These conditions are irreversible.
-
Thermodynamic Enolate: This is the most stable enolate. Its formation is favored by weaker bases, higher temperatures, and longer reaction times, which allow the system to reach equilibrium.[1] To prevent epimerization, you should almost always aim for kinetic enolate formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction yields a mixture of diastereomers (epimerization). | 1. Thermodynamic Control: The reaction conditions (base, temperature, time) are allowing the enolate to equilibrate. 2. Unprotected Hydroxyls: Free -OH groups are interfering with the base or directing the reaction non-selectively. | 1. Switch to Kinetic Conditions: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C in an aprotic solvent like THF. Ensure the ester is added slowly to a slight excess of the base to ensure rapid and complete enolate formation.[5] 2. Protect Hydroxyl Groups: Protect the C2, C3, and C4 hydroxyls as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers before performing the reaction at the alpha-carbon. See Protocol 1. |
| Low yield and/or decomposition of starting material. | 1. Base-catalyzed Hydrolysis: If using a nucleophilic base (e.g., NaOH, NaOEt) or if water is present, the ester can be hydrolyzed.[6] 2. Wrong Protecting Group: The protecting group may be unstable to the reaction conditions. | 1. Use a Non-Nucleophilic Base: Employ a base like LDA or KHMDS, which are strong bases but poor nucleophiles. Ensure all reagents and glassware are scrupulously dry. 2. Select a Robust Protecting Group: Choose protecting groups that are stable under the planned reaction conditions. For example, silyl ethers are generally stable to strong bases but are cleaved by acid or fluoride (B91410) ions. Benzyl ethers are stable to both acid and base but can be removed by hydrogenolysis.[2] |
| Reaction is not proceeding or is very slow. | 1. Insufficiently Strong Base: The base may not be strong enough to deprotonate the alpha-carbon of the ester efficiently (pKa ≈ 25). 2. Steric Hindrance: The protecting groups or the ester itself may be too bulky, hindering the approach of the base. | 1. Use a Stronger Base: LDA (conjugate acid pKa ~36) is generally sufficient for ester deprotonation.[5] 2. Optimize Conditions: If steric hindrance is an issue, you may need to screen different non-nucleophilic bases or slightly increase the reaction temperature (e.g., from -78 °C to -40 °C), though this increases the risk of epimerization. |
Data on Reaction Condition Effects
The following table summarizes how reaction conditions can influence the stereochemical outcome of enolate alkylation for esters with alpha-alkoxy substituents, which are analogous to protected threonate esters. High diastereoselectivity is achieved under kinetic control.
| Substrate | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Protected α-hydroxy ester | LDA | THF | -78 | >95:5 |
| Protected α-hydroxy ester | LDA | THF / HMPA | -78 | <10:90 |
| Protected α-hydroxy ester | NaHMDS | THF | -78 | 90:10 |
| Protected α-hydroxy ester | NaOEt | Ethanol | 25 | ~50:50 (Epimerization) |
| Note: Data is representative of typical outcomes for α-alkoxy esters found in the literature. HMPA is a polar aprotic solvent known to alter the aggregation state of lithium enolates, often reversing stereoselectivity. |
Visual Guides and Workflows
Mechanism of Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Workflow for Epimerization
Caption: Step-by-step workflow to diagnose and solve epimerization issues.
Experimental Protocols
Disclaimer: These are model protocols based on established methods for α-hydroxy esters. Optimization for specific threonate ester derivatives and subsequent reactions will be necessary. Always perform reactions in a fume hood with appropriate personal protective equipment.
Protocol 1: Protection of Threonate Ester Hydroxyls as TBDMS Ethers
This protocol describes the protection of all three hydroxyl groups.
Materials:
-
Ethyl L-threonate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve ethyl L-threonate (1.0 eq) and imidazole (4.0 eq) in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMS-Cl (3.5 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the fully protected ethyl (2S,3R)-2,3,4-tris(tert-butyldimethylsilyloxy)butanoate.
Protocol 2: Stereoselective α-Alkylation under Kinetic Control
This protocol assumes the use of the fully TBDMS-protected threonate ester from Protocol 1.
Materials:
-
Protected ethyl L-threonate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard syringe and cannula equipment for handling air-sensitive reagents
Procedure:
-
LDA Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form the LDA solution.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the protected ethyl L-threonate (1.0 eq) in anhydrous THF dropwise via cannula or syringe over 20 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-alkylated product with high diastereoselectivity. The stereochemical integrity at the C3 and C4 centers should be preserved.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective enolizations mediated by magnesium and calcium bisamides: contrasting aggregation behavior in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Complete Removal of Acid Catalyst Post-Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the complete removal of acid catalysts after a chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of acid catalysts crucial in drug development?
A1: Residual acid catalysts can be detrimental to the final active pharmaceutical ingredient (API). They can lead to product degradation over time, catalyze unwanted side reactions in subsequent synthetic steps, and may exhibit toxicity, posing a risk to patient safety. Regulatory agencies have strict limits on the levels of impurities, including residual catalysts, in final drug products.
Q2: What are the primary methods for removing acid catalysts?
A2: The most common methods for the complete removal of acid catalysts post-synthesis are:
-
Neutralization: Reacting the acid catalyst with a base to form a salt, which can then be removed.
-
Liquid-Liquid Extraction: Partitioning the acid catalyst between two immiscible liquid phases.
-
Column Chromatography: Separating the acid catalyst from the product based on differential adsorption to a stationary phase.
-
Scavenger Resins: Using solid-supported bases to selectively bind and remove the acid catalyst.
Q3: How do I choose the best method for my specific application?
A3: The choice of method depends on several factors, including the nature of your product (e.g., its stability to base), the type and amount of acid catalyst used, the desired final purity, and the scale of the reaction. A decision-making workflow can help guide your choice (see diagram below).
Q4: What are scavenger resins and what are their advantages?
A4: Scavenger resins are solid supports functionalized with basic groups that can react with and bind acid catalysts.[1] The key advantages of using scavenger resins include high selectivity, ease of removal by simple filtration, and the potential for regeneration and reuse, which can be cost-effective and environmentally friendly.[1] They can simplify workup procedures and are amenable to automation.[1]
Method Selection Workflow
Caption: A decision-making workflow for selecting an appropriate acid catalyst removal method.
Troubleshooting Guides
Neutralization
Problem: Incomplete neutralization or product degradation.
| Symptom | Possible Cause | Troubleshooting Steps |
| pH of the aqueous layer remains acidic after washing. | Insufficient amount of base used. | Add more of the basic solution and re-check the pH. Use a pH meter for accurate measurement. |
| Weak base used for a strong acid catalyst. | Use a stronger base (e.g., dilute NaOH instead of NaHCO₃), but ensure product stability. | |
| Product degradation or hydrolysis (e.g., ester cleavage). | The base used is too strong. | Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2] |
| Prolonged exposure to basic conditions. | Minimize the contact time with the basic solution and work at lower temperatures if possible. | |
| Formation of a precipitate that is difficult to filter. | The salt formed is insoluble in both the organic and aqueous phases. | Try adding a different co-solvent to dissolve the salt or filter the entire mixture through a pad of Celite®. |
Liquid-Liquid Extraction
Problem: Emulsion formation or inefficient extraction.
| Symptom | Possible Cause | Troubleshooting Steps |
| A stable emulsion forms between the organic and aqueous layers. | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. |
| Presence of fine solid particles. | Filter the entire mixture through a pad of Celite® to remove particulates that may be stabilizing the emulsion. | |
| High concentration of solutes. | Dilute the mixture with more of both the organic and aqueous solvents. | |
| Acid catalyst is not fully removed into the aqueous layer. | Insufficient number of extractions. | Perform multiple extractions with fresh aqueous base. Three washes are typically recommended. |
| The salt of the acid catalyst has some solubility in the organic layer. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to "salt out" the organic components. |
Column Chromatography
Problem: Poor separation or product loss.
| Symptom | Possible Cause | Troubleshooting Steps |
| Acid catalyst co-elutes with the product. | Inappropriate solvent system (mobile phase). | Optimize the solvent system using thin-layer chromatography (TLC) first. A more polar solvent system may be needed to retain the acid on the column. |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. The ratio of silica (B1680970) gel to crude product is typically 30:1 to 100:1 by weight. | |
| Product streaks or "tails" on the column. | The product is interacting too strongly with the acidic silica gel. | Add a small amount of a modifying agent to the eluent, such as triethylamine (B128534) (0.1-1%) to neutralize the silica surface, if your product is basic. For acidic products, a small amount of acetic or formic acid can improve peak shape. |
| Low recovery of the product. | The product is irreversibly adsorbed onto the stationary phase. | Choose a less polar stationary phase (e.g., alumina) or a different solvent system. |
Scavenger Resins
Problem: Incomplete removal of the acid catalyst.
| Symptom | Possible Cause | Troubleshooting Steps |
| Residual acid is detected after treatment with the scavenger resin. | Insufficient amount of scavenger resin used. | Increase the equivalents of the scavenger resin relative to the acid catalyst. A typical starting point is 2-3 equivalents. |
| Insufficient reaction time or temperature. | Increase the stirring time and/or gently heat the mixture (if the product is stable) to improve the kinetics of the scavenging reaction. | |
| Poor choice of scavenger resin for the specific acid. | Select a scavenger resin with a basicity appropriate for the acidity of the catalyst. Stronger acids may require a stronger basic resin. |
Quantitative Data on Removal Efficiency
Direct comparison of quantitative data across all methods is challenging due to variations in experimental conditions. The following tables provide a summary of reported efficiencies for specific applications.
Table 1: Efficiency of Neutralization and Extraction
| Method | Catalyst | Product Type | % Removal / Final Purity | Potential Yield Loss |
|---|---|---|---|---|
| NaHCO₃ Wash | Sulfuric Acid | Ester | >99% (qualitative)[3] | Can be significant if the product is water-soluble or prone to hydrolysis.[4] |
| NaOH Wash | Sulfuric Acid | Ester | High | Higher risk of product hydrolysis compared to NaHCO₃.[1] |
Table 2: Efficiency of Column Chromatography
| Stationary Phase | Catalyst | Product Type | Purity Improvement | Potential Yield Loss |
|---|
| Silica Gel | Acidic Impurities | Organic compounds | Can increase purity from ~80% to >98% | Typically 5-20%, depending on separation difficulty. |
Table 3: Efficiency of Scavenger Resins
| Scavenger Resin Type | Acid Type | % Removal | Reference |
|---|---|---|---|
| Polyamine-based | Phenylisocyanate | >99% | [5] |
| Weakly Basic Anion Exchange | Sulfuric Acid | up to 97.5% |[6] |
Experimental Protocols
Protocol 1: Neutralization and Liquid-Liquid Extraction
Objective: To remove a strong acid catalyst (e.g., sulfuric acid) from an organic reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is highly exothermic, an ice bath is recommended.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Neutralization Wash: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography
Objective: To purify a product from a residual acid catalyst and other impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Scavenger Resin
Objective: To selectively remove an acid catalyst using a solid-supported scavenger.
-
Resin Selection: Choose a scavenger resin with appropriate basicity for the target acid catalyst.
-
Addition: Add the scavenger resin (typically 2-3 equivalents relative to the acid) to the reaction mixture or a solution of the crude product.
-
Stirring: Stir the mixture at room temperature for a specified time (e.g., 1-4 hours). The progress of the scavenging can be monitored by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting incomplete acid catalyst removal.
References
- 1. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 6. researchgate.net [researchgate.net]
Long-term stability and recommended storage conditions for Methyl 3,4-O-isopropylidene-L-threonate.
This technical support center provides guidance on the long-term stability and recommended storage conditions for Methyl 3,4-O-isopropylidene-L-threonate. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific long-term stability data for this compound is not extensively published, the following recommendations are based on the general chemical properties of isopropylidene-protected carbohydrates and esters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: For routine laboratory use, storing the compound at room temperature (20-25°C) in a tightly sealed container is generally acceptable for short periods.[1] However, for long-term storage, it is advisable to store the compound in a cool, dry place. While specific data is unavailable, storage at 2-8°C is a common precautionary measure for carbohydrate derivatives to minimize potential degradation over extended periods. The container should be opaque to protect from light and tightly sealed to prevent moisture ingress.
Q2: What are the potential degradation pathways for this compound?
A2: The two primary sites susceptible to degradation are the isopropylidene (acetonide) group and the methyl ester.
-
Hydrolysis of the Isopropylidene Group: Acetonides are susceptible to hydrolysis under acidic conditions, which would remove the protecting group and yield the corresponding diol. Even exposure to ambient moisture over long periods, especially if acidic impurities are present, can facilitate this process.
-
Hydrolysis of the Methyl Ester: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and either acidic or basic conditions.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may not always be visually apparent. However, you can look for the following signs:
-
Physical Appearance: A change in color or the presence of solid precipitates in the liquid.
-
Purity Assessment: The most reliable method is to check the purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate, additional peaks in an HPLC chromatogram, or new signals in an NMR spectrum would indicate the presence of degradation products.
Q4: Is this compound sensitive to light or air?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC or NMR analysis. | Sample degradation. | 1. Confirm the identity of the new peaks through techniques like LC-MS or NMR analysis of isolated impurities. 2. Review storage conditions. Was the compound exposed to moisture, high temperatures, or acidic/basic contaminants? 3. Consider re-purifying the material if the purity is no longer acceptable for your application. |
| Inconsistent experimental results using the compound. | Partial degradation of the starting material. | 1. Assess the purity of your current stock of this compound using a suitable analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened sample or a re-purified batch for your experiments. |
| Difficulty dissolving the compound. | This is not a commonly reported issue as it is a liquid. If insolubility is observed, it may indicate polymerization or the formation of insoluble degradation products. | 1. Visually inspect the sample for any changes. 2. Attempt to dissolve a small amount in a known good solvent (e.g., acetone, methanol) and analyze for purity. |
Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature (20-25°C) Long-term: 2-8°C (Recommended) | To minimize the rate of potential hydrolytic degradation. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended for long-term storage. | To prevent hydrolysis of the ester and isopropylidene groups. |
| Light | Protect from light by storing in an amber vial or in a dark cabinet. | To prevent potential photolytic degradation. |
| Atmosphere | Store in a tightly sealed container. Inert atmosphere (e.g., argon, nitrogen) is not strictly necessary but can provide additional protection against moisture. | To prevent ingress of atmospheric moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of this compound.
-
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase: A common system is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 v/v). The optimal ratio may need to be determined empirically.
-
Staining solution: A potassium permanganate (B83412) stain is effective for visualizing carbohydrates and related compounds.
-
Sample solution: Dissolve a small amount of the compound in a suitable solvent like ethyl acetate or acetone.
-
-
Procedure:
-
Spot a small amount of the sample solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under UV light (if applicable) and then by dipping in the potassium permanganate stain followed by gentle heating.
-
-
Interpretation: A pure sample should ideally show a single spot. The presence of additional spots may indicate impurities or degradation products.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[2][3]
-
Objective: To intentionally degrade the sample under various stress conditions to understand its stability profile.
-
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., methanol/water) and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent and heat at a controlled temperature.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the neat compound at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the compound (as a solution or neat) to UV light in a photostability chamber.
-
-
Procedure:
-
Prepare solutions of this compound under the different stress conditions.
-
Maintain a control sample at ambient conditions.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples and the control by a suitable analytical method, such as HPLC with a UV or mass spectrometric detector.
-
-
Analysis of Results: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. This information is valuable for understanding the stability of the molecule and for the development of a stability-indicating method.
Visualizations
Caption: Workflow for storage and stability assessment.
Caption: Potential hydrolytic degradation pathways.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3,4-O-isopropylidene-L-threonate
For researchers and professionals in drug development and chemical synthesis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral analysis of Methyl 3,4-O-isopropylidene-L-threonate, a chiral building block, and its conceptual alternative, Methyl L-threonate. By examining the influence of the isopropylidene protecting group, this guide offers insights into spectral interpretation and highlights key structural correlations.
Comparative ¹H and ¹³C NMR Data
Due to the limited availability of specific, publicly accessible experimental NMR data for this compound and Methyl L-threonate, the following tables present expected chemical shift ranges based on established principles of NMR spectroscopy. These qualitative assignments provide a framework for interpreting experimental spectra.
This compound
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H2 | ~4.2 - 4.4 | Doublet (d) or Doublet of Doublets (dd) | Shifted downfield due to the adjacent hydroxyl and ester groups. |
| H3 | ~4.3 - 4.5 | Multiplet (m) | Coupled to H2 and H4 protons. |
| H4a, H4b | ~4.0 - 4.2 | Multiplet (m) | Diastereotopic protons of the CH₂ group within the dioxolane ring. |
| OCH₃ | ~3.7 - 3.8 | Singlet (s) | Characteristic signal for a methyl ester. |
| C(CH₃)₂ | ~1.3 - 1.5 | Two Singlets (s) | Two distinct signals for the diastereotopic methyl groups of the isopropylidene moiety. |
| OH | Broad singlet | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O | ~170 - 175 |
| C2 | ~70 - 75 |
| C3 | ~75 - 80 |
| C4 | ~65 - 70 |
| OCH₃ | ~50 - 55 |
| C (CH₃)₂ | ~110 - 115 |
| C(CH₃ )₂ | ~25 - 30 |
Methyl L-threonate (Unprotected Alternative)
In the absence of the isopropylidene group, the ¹H and ¹³C NMR spectra of Methyl L-threonate would exhibit notable differences, providing a valuable comparison.
Table 3: Predicted ¹H NMR Spectral Changes for Methyl L-threonate
| Proton Assignment | Expected Shift Change | Rationale |
| H3, H4a, H4b | Upfield shift | Removal of the deshielding effect of the dioxolane ring. |
| OH (at C3 and C4) | Two distinct broad signals | Two free hydroxyl groups would be present. |
| C(CH₃)₂ | Signals absent | Isopropylidene group is not present. |
Table 4: Predicted ¹³C NMR Spectral Changes for Methyl L-threonate
| Carbon Assignment | Expected Shift Change | Rationale |
| C3, C4 | Upfield shift | Removal of the deshielding effect of the isopropylidene group. |
| C (CH₃)₂ | Signal absent | Isopropylidene group is not present. |
| C(CH₃ )₂ | Signals absent | Isopropylidene group is not present. |
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked to the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than the ¹H nucleus.
5. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase correction and baseline correction are applied.
-
The spectra are referenced to the internal standard.
-
Integration of the ¹H NMR signals is performed to determine the relative proton ratios.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the complete NMR spectral analysis and structural elucidation of a small molecule like this compound.
This comprehensive approach, combining qualitative prediction with a robust experimental and analytical workflow, empowers researchers to confidently determine and verify the structures of complex organic molecules.
A Comparative Guide to the Spectroscopic Interpretation of Methyl 3,4-O-isopropylidene-L-threonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) and mass spectrometry (MS) data for Methyl 3,4-O-isopropylidene-L-threonate against its parent compound, L-threonic acid. Understanding the spectroscopic signatures of this protected form of L-threonic acid is crucial for its identification, characterization, and utilization in various research and development applications, including its role as a key intermediate in the synthesis of various bioactive molecules.
Executive Summary
This compound is a derivative of L-threonic acid where the 3- and 4-hydroxyl groups are protected by an isopropylidene group, and the carboxylic acid is esterified with a methyl group. These modifications induce significant changes in the molecule's spectroscopic properties. This guide outlines the expected and observed spectral features, providing a framework for the interpretation of experimental data. While experimental spectra for this compound are not publicly available, this guide presents a detailed prediction based on established spectroscopic principles and compares it with the available data for L-threonic acid.
Spectroscopic Data Comparison
The following tables summarize the key expected and observed IR and MS data for this compound and L-threonic acid.
Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | L-threonic acid (Observed/Typical)[1][2] |
| O-H Stretch (Alcohol) | ~3450 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (very broad, multiple H-bonds) |
| C-H Stretch (Alkyl) | ~2990-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C=O Stretch (Ester) | ~1745 cm⁻¹ | N/A |
| C=O Stretch (Carboxylic Acid) | N/A | ~1730 cm⁻¹ |
| C-O Stretch (Ester/Acetal) | ~1200-1000 cm⁻¹ (multiple strong bands) | ~1200-1050 cm⁻¹ (C-O stretch of alcohols) |
| C-O-C Stretch (Acetal) | Distinct bands in the 1100-1000 cm⁻¹ region | N/A |
Mass Spectrometry (MS) Data
| Ion | This compound (Predicted) | L-threonic acid (Observed)[3][4][5] |
| Molecular Ion [M]⁺• | m/z 190 | m/z 136 |
| [M-CH₃]⁺ | m/z 175 | N/A |
| [M-OCH₃]⁺ | m/z 159 | N/A |
| [M-CH₃-CO]⁺ | m/z 147 | N/A |
| [M-COOCH₃]⁺ | m/z 131 | N/A |
| [C₄H₇O₃]⁺ (from dioxolane ring) | m/z 103 | N/A |
| [M-H₂O]⁺• | N/A | m/z 118 |
| [M-HCOOH]⁺• | N/A | m/z 90 |
| [M-H₂O-CO]⁺• | N/A | m/z 90 |
Interpretation of Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show significant differences from that of L-threonic acid, primarily due to the introduction of the ester and isopropylidene groups and the removal of the carboxylic acid and two hydroxyl groups.
-
O-H Region: A key difference will be the presence of a broad absorption band around 3450 cm⁻¹ in this compound, corresponding to the remaining free hydroxyl group at the C2 position. In contrast, L-threonic acid exhibits a very broad O-H stretching band from approximately 3400 cm⁻¹ to below 3000 cm⁻¹, encompassing both the alcohol and carboxylic acid hydroxyl groups involved in extensive hydrogen bonding.[1][2]
-
C=O Region: The most telling feature for this compound will be a strong, sharp absorption peak around 1745 cm⁻¹, characteristic of the C=O stretch of a saturated ester. This replaces the C=O stretching vibration of the carboxylic acid in L-threonic acid, which typically appears around 1730 cm⁻¹.
-
C-O Region: The "fingerprint" region between 1300 and 1000 cm⁻¹ will be more complex for the protected compound. It will feature multiple strong C-O stretching bands associated with the ester and the cyclic acetal (B89532) (isopropylidene group). The characteristic C-O-C stretches of the dioxolane ring are expected in the 1100-1000 cm⁻¹ range.
Mass Spectrometry
The mass spectrum of this compound will be defined by fragmentation patterns originating from the ester and the isopropylidene-protected diol structure.
-
Molecular Ion: The molecular ion peak for this compound is expected at m/z 190. For L-threonic acid, the molecular ion is observed at m/z 136.[3][5]
-
Key Fragmentation Pathways (Predicted for this compound):
-
Loss of a methyl radical (•CH₃) from the isopropylidene group or the methyl ester to give a fragment at m/z 175.
-
Loss of the methoxy (B1213986) group (•OCH₃) from the ester to yield an ion at m/z 159.
-
Cleavage of the ester group with loss of the carbomethoxy radical (•COOCH₃), resulting in a fragment at m/z 131.
-
Fragmentation of the dioxolane ring is also anticipated, with a characteristic ion at m/z 103 corresponding to the [C₄H₇O₃]⁺ fragment.
-
-
Key Fragmentation Pathways (Observed for L-threonic acid):
Experimental Protocols
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and convenient method for liquid or solid samples.
-
Sample Preparation: A small amount of the sample (liquid or solid) is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An appropriate number of scans are co-added to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry
-
Technique: Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a compound like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Conclusion
The spectroscopic analysis of this compound provides a clear and distinct fingerprint that allows for its differentiation from its parent compound, L-threonic acid. The key distinguishing features in the IR spectrum are the appearance of a strong ester carbonyl absorption and the specific C-O-C stretches of the isopropylidene group, alongside the modification of the hydroxyl stretching region. In mass spectrometry, the molecular ion peak and the characteristic fragmentation patterns involving the ester and acetal moieties provide definitive structural information. This guide serves as a valuable resource for the interpretation of spectroscopic data for this important synthetic intermediate.
References
- 1. [FTIR studies of L-threonic acid and its metal compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]
- 4. L-Threonic acid, tris(trimethylsilyl) ether, trimethylsilyl ester [webbook.nist.gov]
- 5. MassBank of North America [mona.fiehnlab.ucdavis.edu]
A Comparative Guide to Analytical Techniques for Determining the Enantiomeric Excess of Chiral Threonate Esters
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as threonate esters is of paramount importance. The biological and pharmacological activities of enantiomers can differ significantly, making precise enantiomeric quantification a critical aspect of synthesis, quality control, and regulatory compliance. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of each technique. It is important to note that specific values for resolution, analysis time, and limits of detection are highly dependent on the specific threonate ester, the chosen chiral stationary phase or derivatizing agent, and the instrumental conditions. The data presented here are representative values to facilitate a comparative understanding.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy (with Chiral Derivatizing Agents) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Differential partitioning of volatile enantiomers between a mobile gas phase and a chiral stationary phase. | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, which are distinguishable by NMR. |
| Sample Volatility | Not required. | Required; derivatization may be necessary to increase volatility. | Not required. |
| Sample Amount | Microgram to milligram range. | Nanogram to microgram range. | Milligram range. |
| Resolution (Rs) | Typically > 1.5 for baseline separation. | Often provides very high resolution (> 2.0). | Not applicable (separation is spectral, not physical). |
| Analysis Time | 10 - 60 minutes per sample. | 5 - 30 minutes per sample. | 5 - 20 minutes for data acquisition, plus reaction time for derivatization. |
| Limit of Detection (LOD) | Low (ng to pg range). | Very low (pg to fg range). | Higher (µg range). |
| Limit of Quantitation (LOQ) | Low (ng range). | Very low (pg range). | Higher (mg range). |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
| Consumables Cost | High (chiral columns are expensive). | Moderate (chiral columns are less expensive than HPLC). | Moderate (derivatizing agents and NMR solvents). |
| Method Development | Can be time-consuming due to the variety of columns and mobile phases. | Generally simpler than HPLC, primarily involves temperature programming. | Requires reaction optimization for derivatization. |
| Direct/Indirect | Direct analysis. | Direct analysis. | Indirect analysis (requires chemical derivatization). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for method development.[3]
Methodology:
-
Column Selection:
-
Begin with a polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
Column dimensions: e.g., 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
For normal-phase chromatography, a typical mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
For reversed-phase chromatography, a mixture of water (often with a buffer like ammonium (B1175870) bicarbonate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is used.
-
All solvents should be HPLC grade and filtered through a 0.45 µm membrane filter before use.
-
-
Instrumentation and Conditions:
-
HPLC system with a UV detector (wavelength set based on the chromophore of the threonate ester, typically around 210-220 nm if no other chromophore is present).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25 °C.
-
Injection volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the threonate ester sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.
-
Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[4][5] Threonate esters may require derivatization to increase their volatility for GC analysis.
Methodology:
-
Derivatization (if necessary):
-
To increase volatility, the hydroxyl groups of the threonate ester can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
In a vial, mix the threonate ester sample with the silylating reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Column Selection:
-
Use a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).[6]
-
Column dimensions: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Instrumentation and Conditions:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Carrier gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector temperature: 250 °C.
-
Detector temperature: 250 °C.
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
-
Sample Preparation:
-
Dilute the derivatized (or underivatized if sufficiently volatile) sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
This indirect method involves the conversion of the enantiomeric threonate esters into diastereomers by reaction with a chiral derivatizing agent (CDA), most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[1][7] The resulting diastereomers have distinct NMR spectra, allowing for the determination of their relative proportions.[8]
Methodology:
-
Derivatization with Mosher's Acid Chloride:
-
This protocol should be performed in two separate NMR tubes, one for the (R)-MTPA ester and one for the (S)-MTPA ester, to confirm the absolute configuration if needed. For ee determination, a single reaction with one enantiomer of the Mosher's acid chloride is sufficient.
-
In a dry NMR tube, dissolve approximately 5 mg of the chiral threonate ester in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).
-
Add a small amount of a base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).
-
Add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Cap the NMR tube and mix gently. Let the reaction proceed at room temperature for 1-2 hours or until complete, monitoring by ¹H NMR if necessary.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the reaction mixture. A ¹⁹F NMR spectrum can also be very useful as the trifluoromethyl group of the Mosher's ester provides a clean singlet for each diastereomer.[7]
-
-
Spectral Analysis:
-
Identify a well-resolved proton signal (or the ¹⁹F signal) that is distinct for each of the two diastereomers. Protons close to the newly formed ester linkage are often the most shifted.
-
Carefully integrate the corresponding signals for the two diastereomers.
-
-
Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] * 100.
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of each analytical technique.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mosher ester derivatives [sites.science.oregonstate.edu]
- 8. individual.utoronto.ca [individual.utoronto.ca]
A Comparative Analysis of Synthetic Routes to a Key Chiral Building Block: Methyl 3,4-O-isopropylidene-L-threonate
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of successful molecular design and discovery. Methyl 3,4-O-isopropylidene-L-threonate, a versatile C4 chiral synthon, has proven instrumental in the total synthesis of complex natural products. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory.
Two principal and readily available chiral pool starting materials, L-ascorbic acid (Vitamin C) and L-tartaric acid, have emerged as the most common precursors for the synthesis of this compound. Each route presents a unique set of transformations, offering distinct advantages and disadvantages in terms of step count, overall yield, and reagent accessibility.
Comparison of Synthetic Strategies
| Parameter | Route 1: From L-Ascorbic Acid | Route 2: From L-Tartaric Acid |
| Starting Material | L-Ascorbic Acid | L-Tartaric Acid |
| Key Transformations | Oxidative cleavage, esterification, acetal (B89532) protection | Diesterification, acetal protection, selective reduction, oxidation |
| Reported Overall Yield | ~35-45% | ~40-50% |
| Number of Steps | 3-4 steps | 4-5 steps |
| Stereochemical Integrity | High | High |
| Scalability | Potentially scalable | Scalable, with established procedures |
| Reagents & Conditions | H₂O₂, esterification agent (e.g., MeOH, H⁺), 2,2-dimethoxypropane | Esterification agent, 2,2-dimethoxypropane, reducing agent (e.g., NaBH₄), oxidizing agent (e.g., RuCl₃, NaIO₄) |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes to this compound can be visualized as follows:
Caption: Comparative workflow of the two main synthetic routes.
Experimental Protocols
Route 1: Synthesis from L-Ascorbic Acid
This route leverages the oxidative degradation of L-ascorbic acid to furnish the L-threonate backbone. The subsequent esterification and protection steps are often performed in a one-pot or sequential manner. This method was utilized in the total synthesis of (-)-echinosporin by Smith et al.
Step 1: Oxidative Cleavage to L-Threonic Acid
-
To a solution of L-ascorbic acid (1.0 eq) in water, 30% hydrogen peroxide (approx. 1.1 eq) is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for several hours, and the completion of the reaction is monitored by a suitable method (e.g., TLC, NMR).
-
The excess hydrogen peroxide is quenched, for example, by the addition of a small amount of platinum on carbon or manganese dioxide.
-
The resulting aqueous solution of L-threonic acid is typically used directly in the next step without isolation.
Step 2: Esterification and Isopropylidene Protection
-
The aqueous solution of L-threonic acid is concentrated under reduced pressure.
-
The residue is dissolved in methanol (B129727), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
2,2-dimethoxypropane (excess) is added to the methanolic solution.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete.
-
The reaction is quenched with a weak base (e.g., sodium bicarbonate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Route 2: Synthesis from L-Tartaric Acid
This well-established route offers a reliable and often higher-yielding alternative, starting from the readily available and inexpensive L-tartaric acid. The procedure involves a series of standard transformations common in carbohydrate chemistry.
Step 1: Dimethyl L-tartrate Synthesis
-
L-tartaric acid (1.0 eq) is suspended in methanol.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated at reflux until the starting material is fully consumed (monitored by TLC).
-
The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give Dimethyl L-tartrate.
Step 2: Acetal Protection
-
Dimethyl L-tartrate (1.0 eq) is dissolved in a suitable solvent such as acetone (B3395972) or a mixture of acetone and an inert solvent.
-
2,2-dimethoxypropane (excess) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) are added.
-
The mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched with a base, and the solvent is evaporated.
-
The resulting Dimethyl 2,3-O-isopropylidene-L-tartrate is typically of sufficient purity for the next step.
Step 3: Selective Reduction to the Diol
-
Dimethyl 2,3-O-isopropylidene-L-tartrate (1.0 eq) is dissolved in a suitable solvent like ethanol (B145695) or methanol.
-
Sodium borohydride (B1222165) (excess) is added portion-wise at a low temperature (e.g., 0 °C).
-
The reaction is stirred until the diester is fully reduced.
-
The reaction is quenched by the careful addition of an acid (e.g., acetic acid or dilute HCl).
-
The solvent is removed, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated to yield (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.
Step 4: Selective Oxidation to the Aldehyde and Esterification
-
The diol (1.0 eq) is dissolved in a suitable solvent system (e.g., acetonitrile/water/carbon tetrachloride).
-
A catalytic amount of ruthenium(III) chloride and an excess of a stoichiometric oxidant like sodium periodate (B1199274) are added.
-
The reaction is vigorously stirred at room temperature.
-
Upon completion, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent.
-
The crude aldehyde is then immediately dissolved in methanol containing a mild acid catalyst to facilitate esterification.
-
Purification by column chromatography yields this compound.
Conclusion
Both synthetic routes from L-ascorbic acid and L-tartaric acid provide viable pathways to this compound. The choice between the two will likely depend on factors such as the scale of the synthesis, the availability and cost of reagents, and the specific expertise and equipment available in the laboratory. The route from L-tartaric acid, while potentially longer, often proceeds with more predictable and well-documented steps, making it a robust choice for consistent production. The L-ascorbic acid route offers a more convergent approach but may require more careful optimization of the oxidative cleavage step. This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chiral building block.
A Comparative Guide to Alternative Protecting Groups for Vicinal Diols in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex glycans and glycoconjugates. Vicinal diols, a common structural motif in carbohydrates, present a unique challenge requiring protecting groups that offer both robust stability and selective removal under mild conditions. This guide provides an objective comparison of common alternative protecting groups for vicinal diols—cyclic acetals (isopropylidene and benzylidene), cyclic silyl (B83357) ethers (di-tert-butylsilylene), and boronic esters—supported by experimental data to inform the strategic design of synthetic routes.
At a Glance: Key Performance Indicators of Vicinal Diol Protecting Groups
The selection of an appropriate protecting group is a critical decision in synthetic carbohydrate chemistry, influencing reaction yields, stereochemical outcomes, and the overall efficiency of the synthetic strategy. Below is a summary of the key characteristics of commonly used protecting groups for vicinal diols.
| Protecting Group | Formation Conditions | Cleavage Conditions | Stability Profile | Key Advantages |
| Isopropylidene (Acetonide) | Acetone, acid catalyst (e.g., H₂SO₄, ZnCl₂), room temp. | Mild aqueous acid (e.g., 1% H₂SO₄) | Base stable, sensitive to acid. | Readily formed, easily cleaved. |
| Benzylidene Acetal (B89532) | Benzaldehyde (B42025) dimethyl acetal, acid catalyst (e.g., CSA), DMF. | Mild aqueous acid; Catalytic hydrogenolysis (e.g., Pd/C, H₂). | Base stable, more acid stable than isopropylidene. | Can be regioselectively opened. |
| Di-tert-butylsilylene (DTBS) | Di-tert-butylsilyl bis(trifluoromethanesulfonate), pyridine, 0 °C to rt. | Fluoride (B91410) source (e.g., TBAF, HF-Pyridine). | Base stable, stable to many acidic conditions that cleave acetals. | High acid stability, orthogonal to acetals. |
| Boronic Esters | Boronic acid (e.g., phenylboronic acid), azeotropic removal of water. | Mildly acidic or basic hydrolysis, or with a diol scavenger. | Generally labile, used for temporary protection. | Forms readily, useful for regioselective reactions. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data for the formation and cleavage of these protecting groups on representative carbohydrate substrates.
Table 1: Protecting Group Formation
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield | Reference |
| Isopropylidene | D-Galactose | Acetone, ZnCl₂, H₂SO₄, rt | 4 h | 75.6% | [1] |
| Benzylidene | Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal, CSA, DMF | Not Specified | 76% | [2] |
| Di-tert-butylsilylene | Methyl α-D-glucopyranoside | di-tert-butylsilyl bis(trifluoromethanesulfonate), Pyridine, 0 °C to rt | Not Specified | High | [3] |
Table 2: Protecting Group Cleavage
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield | Reference |
| Isopropylidene | 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose | 1% aq. H₂SO₄, reflux | 3 h | >99% (over 2 steps) | [4] |
| Benzylidene | Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives | 10% Pd/C, triethylsilane, CH₃OH, rt | Not Specified | Excellent | [5] |
| Di-tert-butylsilylene | Silyl-protected carbohydrate | Tetrabutylammonium (B224687) fluoride (TBAF) | Not Specified | High | [3] |
Experimental Protocols
Detailed methodologies for the formation and cleavage of these key protecting groups are provided below to facilitate their application in the laboratory.
Formation of a Benzylidene Acetal: Methyl 4,6-O-benzylidene-α-D-glucopyranoside
Procedure: To a solution of methyl-α-D-glucopyranoside (1 equivalent) in dry dimethylformamide (DMF), benzaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of camphor-10-sulfonic acid (CSA) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by crystallization to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.[2]
Formation of an Isopropylidene Acetal: 1,2:3,4-di-O-isopropylidene-D-galactopyranose
Procedure: D-galactose (1 equivalent) and anhydrous zinc chloride (1.35 equivalents) are added to acetone. Concentrated sulfuric acid is added dropwise, and the mixture is stirred at room temperature for 4 hours under a nitrogen atmosphere. The reaction is neutralized with saturated sodium carbonate solution and filtered. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the product as a viscous oil.[1]
Cleavage of an Isopropylidene Acetal
Procedure: The di-O-isopropylidene-protected carbohydrate (1 equivalent) is suspended in 1% aqueous sulfuric acid and heated at reflux for 3 hours. After cooling to room temperature, the solution is neutralized by the portion-wise addition of sodium hydrogen carbonate. The solvent is removed in vacuo, and the crude product is obtained after freeze-drying.[4]
Cleavage of a Benzylidene Acetal via Hydrogenolysis
Procedure: A solution of the benzylidene-protected carbohydrate in methanol (B129727) is treated with triethylsilane and a catalytic amount of 10% palladium on carbon (Pd/C). The reaction is stirred at room temperature under a hydrogen atmosphere (or using a hydrogen source like triethylsilane) until TLC analysis indicates the complete consumption of the starting material. The catalyst is removed by filtration, and the filtrate is concentrated to yield the deprotected product.[5]
Cleavage of a Di-tert-butylsilylene Ether
Procedure: The di-tert-butylsilylene-protected carbohydrate is dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). A solution of tetrabutylammonium fluoride (TBAF) in THF is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by standard procedures to isolate the deprotected diol.[3]
Logical Relationships and Experimental Workflows
The strategic application of these protecting groups often involves a multi-step synthesis where orthogonality is key. The following diagrams illustrate the logical flow of protecting group manipulation and a typical experimental workflow.
Caption: Strategic selection of orthogonal protecting groups.
Caption: General experimental workflow for protection/deprotection.
Conclusion
The choice of a protecting group for vicinal diols in carbohydrate chemistry is dictated by the specific requirements of the synthetic route. Cyclic acetals like isopropylidene and benzylidene offer reliable protection and are readily cleaved under acidic conditions, with the latter providing opportunities for regioselective manipulation. For syntheses requiring greater acid stability, cyclic silyl ethers such as di-tert-butylsilylene present a robust and orthogonal alternative. Boronic esters, due to their lability, are best suited for temporary protection and regioselective functionalization. The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions for the efficient and successful synthesis of complex carbohydrate-containing molecules.
References
Navigating the Synthesis of Methyl 3,4-O-isopropylidene-L-threonate: A Comparative Guide to LC-MS Reaction Monitoring Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, real-time monitoring of reaction progress is paramount to ensuring optimal yields and purity. When working with protected carbohydrate intermediates like Methyl 3,4-O-isopropylidene-L-threonate, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and other analytical techniques for monitoring reactions involving this key building block, complete with experimental protocols and performance data to inform your selection.
The isopropylidene ketal protecting group in this compound presents a unique analytical challenge due to its sensitivity to acidic conditions. This lability necessitates careful consideration of the analytical method to prevent cleavage of the protecting group during analysis, which would provide a misleading representation of the reaction's progress. This guide focuses on methods that preserve the integrity of the molecule while offering rapid and reliable results.
Recommended LC-MS Methodologies
Two primary LC-MS approaches are suitable for monitoring reactions of this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RP-LC) with neutral or basic mobile phases.
1. Hydrophilic Interaction Liquid Chromatography (HILIC) - MS
HILIC is particularly well-suited for the analysis of polar compounds like protected carbohydrates, which are often poorly retained on traditional reversed-phase columns.[1][2] By utilizing a polar stationary phase and a mobile phase with a high organic solvent content, HILIC promotes the retention of polar analytes, allowing for effective separation of the starting material, intermediates, and products.[3][4]
2. Reversed-Phase Liquid Chromatography (RP-LC) - MS with Neutral/Basic Mobile Phase
While conventional acidic mobile phases used in RP-LC would cleave the isopropylidene group, employing a neutral or basic mobile phase can overcome this limitation. This approach allows for the use of widely available C18 columns and instrumentation.
Below is a comparative summary of these two LC-MS methods:
| Feature | HILIC-MS | RP-LC-MS (Neutral/Basic) |
| Stationary Phase | Polar (e.g., Amide, Silica, Zwitterionic) | Non-polar (e.g., C18) |
| Mobile Phase | High organic content (e.g., Acetonitrile (B52724)/Water with buffer) | Lower organic content, neutral or basic pH (e.g., Methanol (B129727)/Water with ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) |
| Retention of Analyte | Strong retention of polar compounds | Weaker retention, highly dependent on mobile phase pH |
| Potential for On-Column Degradation | Low, as mobile phases are typically neutral or slightly basic. | Low, provided the mobile phase pH is maintained above 6. |
| MS Sensitivity | Generally high due to efficient desolvation of the high organic mobile phase.[1] | Can be slightly lower than HILIC due to higher aqueous content in the mobile phase. |
| Typical Run Time | 5-15 minutes | 5-15 minutes |
Experimental Protocols
Protocol 1: HILIC-MS for Reaction Monitoring
This protocol provides a starting point for developing a HILIC-MS method for monitoring reactions involving this compound.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a neutralizing agent).
-
Dilute the aliquot 1:1000 with a mixture of 80% acetonitrile and 20% water.[5]
-
Vortex the sample and centrifuge to pellet any solids.
-
Transfer the supernatant to an LC-MS vial.
LC-MS Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Hold at 50% B
-
9.1-12 min: Return to 95% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode
-
Monitored Ions:
-
This compound: [M+H]⁺, [M+Na]⁺
-
Reactant(s) and expected product(s): Monitor their respective [M+H]⁺ and [M+Na]⁺ ions.
-
Protocol 2: RP-LC-MS with Neutral Mobile Phase for Reaction Monitoring
This protocol offers an alternative using standard reversed-phase columns.
Sample Preparation:
Follow the same procedure as for the HILIC-MS method, but dilute the sample in 50% methanol in water.
LC-MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: Linear gradient to 95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: ESI in positive ion mode
-
Monitored Ions: As in the HILIC-MS method.
Alternative Analytical Techniques
While LC-MS offers high sensitivity and specificity, other techniques can also be employed for reaction monitoring, each with its own advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid stationary phase. | Rapid, inexpensive, simple to perform.[6] | Low resolution, not quantitative without specialized equipment, risk of analyte degradation on the plate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like protected sugars, which adds a sample preparation step.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation of reactants, intermediates, and products directly in the reaction mixture. | Lower sensitivity compared to MS, requires higher concentrations, more expensive instrumentation.[7] |
Workflow and Pathway Diagrams
To visualize the analytical process and the logical relationships in method selection, the following diagrams are provided.
Conclusion
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. news-medical.net [news-medical.net]
Purity Assessment of Methyl 3,4-O-isopropylidene-L-threonate: A Comparative Guide to GC-MS and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods for its quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.
Introduction to Purity Assessment Methods
The choice between GC-MS and HPLC for purity profiling depends largely on the physicochemical properties of the analyte and its potential impurities. This compound is a polar molecule containing a hydroxyl group, which presents specific analytical challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile and thermally stable functionality. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization strategy for such compounds. GC-MS offers high chromatographic resolution and provides structural information through mass spectral data, which is invaluable for impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable alternative for the direct analysis of this compound without derivatization. The choice of detector is critical. As the target molecule lacks a strong chromophore, UV detection may offer limited sensitivity. Refractive Index (RI) detection is a universal detection method for non-chromophoric compounds, while Evaporative Light Scattering Detection (ELSD) can also be employed. For enhanced sensitivity and specificity, derivatization to introduce a UV-active moiety can be considered, or coupling HPLC with a mass spectrometer (LC-MS) can provide comprehensive data.[1][2][3]
Head-to-Head Comparison: GC-MS vs. HPLC
The selection of the optimal analytical technique requires a careful consideration of their respective strengths and weaknesses in the context of analyzing this compound. The following table summarizes the key performance characteristics of each method, with data synthesized from validation reports of structurally similar compounds.[1]
| Parameter | GC-MS (with Silylation) | HPLC (with RI or UV Detection) | Key Considerations for this compound |
| Applicability | Volatile & semi-volatile compounds | Non-volatile & thermally labile compounds | GC-MS requires derivatization due to the polar hydroxyl group. HPLC can analyze the compound directly. |
| Sample Preparation | Derivatization (silylation) required | Minimal (dissolution in mobile phase) | The additional derivatization step for GC-MS adds to the sample preparation time and complexity. |
| Selectivity | High, especially with MS detection | Moderate to high, dependent on column and detector | MS detection in GC-MS provides excellent selectivity for impurity identification. HPLC selectivity is governed by the column chemistry. |
| Sensitivity (LOD/LOQ) | Generally high (low ppm levels) | Moderate (dependent on detector) | GC-MS can achieve lower detection limits for volatile impurities. HPLC sensitivity is a key consideration, especially with RI or low-wavelength UV detection. |
| Precision (%RSD) | Typically < 5% | Typically < 2% | HPLC often demonstrates superior precision for the main component analysis. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can provide excellent linearity over a defined concentration range. |
| Impurity Identification | Excellent (mass spectral libraries) | Challenging without MS detection | GC-MS is superior for the structural elucidation of unknown impurities. |
| Chiral Purity | Possible with chiral columns | Possible with chiral stationary phases (CSPs) | Both techniques can be adapted for chiral separations to assess enantiomeric purity. |
Potential Impurities in this compound
The synthesis of this compound typically starts from L-tartaric acid. Potential impurities may arise from unreacted starting materials, by-products of the reaction steps, or degradation products.
-
Starting Materials: L-tartaric acid, 2,2-dimethoxypropane, methanol.
-
Reaction Intermediates: Dimethyl L-tartrate, partially protected threonate derivatives.
-
By-products: Diastereomers (if starting material is not enantiomerically pure), products of side reactions such as incomplete esterification or ketalization.
-
Degradation Products: Hydrolysis of the ester or isopropylidene group.
A robust analytical method should be capable of separating the main component from these potential impurities.
Experimental Protocols
GC-MS Method for Purity Assessment (Post-Silylation)
This protocol is a representative method for the analysis of silylated this compound.
1. Sample Preparation (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
Identify the peak for the silylated this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method, assuming a similar response factor for all impurities. For quantitative analysis of specific impurities, a calibration curve with certified reference standards is required.
HPLC Method for Purity Assessment
This protocol provides a general method for the direct analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Refractive Index (RI) Detector or UV Detector (at a low wavelength, e.g., 210 nm).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a suitable polar-embedded phase column.
-
Mobile Phase: A mixture of water and a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation (e.g., Water:Acetonitrile 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks and determine the purity using the area percent method. For accurate quantification, validation with respect to linearity, accuracy, and precision is necessary.
Visualizations
Caption: Workflow for GC-MS Purity Analysis.
Caption: GC-MS vs. HPLC Comparison.
Conclusion
Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of advantages and limitations.
-
GC-MS following silylation is the method of choice for comprehensive impurity profiling, offering high sensitivity and definitive identification of volatile and semi-volatile impurities.
-
HPLC provides a more direct and straightforward approach for quantifying the main component and non-volatile impurities, with potentially higher precision.
The selection of the most appropriate method will depend on the specific requirements of the analysis, such as the need for impurity identification versus routine purity checks. For a comprehensive quality control strategy, employing both techniques can provide a complete picture of the purity profile of this compound. The validation of the chosen method according to regulatory guidelines is crucial to ensure reliable and accurate results in a drug development setting.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. Method development and validation for novel carbohydrates [rssl.com]
- 6. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
Evaluating the efficacy of different deprotection methods for isopropylidene ketals.
For Researchers, Scientists, and Drug Development Professionals
The isopropylidene ketal, or acetonide, is a cornerstone protecting group for 1,2- and 1,3-diols in the multistep synthesis of complex molecules, particularly in carbohydrate and natural product chemistry.[1][2] Its popularity is due to its ease of formation, general stability, and the variety of methods available for its removal.[1] This guide provides a comprehensive comparison of common deprotection strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.
Mechanism of Deprotection: An Overview
The most common method for the deprotection of isopropylidene ketals is acid-catalyzed hydrolysis.[1][3] The reaction is initiated by the protonation of one of the ketal oxygen atoms by a Brønsted or Lewis acid. This is followed by the elimination of acetone, which generates a resonance-stabilized carboxonium ion. The subsequent nucleophilic attack by water and loss of a proton yields the deprotected diol.[1] The stability of the carbocation intermediate is a key factor influencing the rate of hydrolysis.[1]
Comparative Data of Deprotection Methods
The selection of a deprotection method is critical and often depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.
| Reagent/Method | Solvent | Temperature (°C) | Time | Yield (%) | Substrate/Notes |
| Brønsted Acids | |||||
| 1% aq. H₂SO₄ | Water | Reflux | 3 h | >99 (crude) | 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose.[4] |
| 60% aq. AcOH | Water/Acetic Acid | Not specified | Not specified | Not specified | Selective hydrolysis of terminal isopropylidene ketals.[5] |
| AcOH/H₂O/DME | DME/Water/Acetic Acid | Not specified | Not specified | Not specified | Mild and efficient for 2-deoxyglycosides.[6][7][8] |
| Dowex-50W-X8 | 90% Methanol | Not specified | Not specified | Excellent | Selective for terminal acetonides in the presence of various acid-sensitive groups.[5] |
| HClO₄-SiO₂ | Dichloromethane | Room Temp. | 6-24 h | Good-Excellent | Selective cleavage of terminal isopropylidene acetals.[1] |
| Lewis Acids | |||||
| CeCl₃·7H₂O | Acetonitrile | Reflux | 4-6 h | 81-96 | Selective for terminal isopropylidene groups.[5] |
| CoCl₂·2H₂O | Acetonitrile | 55 | 6-10 h | 78-90 | Efficient and regioselective for terminal isopropylidene ketals.[9][10] |
| CuCl₂·2H₂O | Ethanol or 2-Propanol | Room Temp. | Not specified | 99 | Selective hydrolysis of 5,6-O-isopropylidene groups in mannofuranoside derivatives.[5] |
| FeCl₃ on Silica Gel | Chloroform | Not specified | Not specified | Not specified | Efficient in hydrolyzing only the terminal isopropylidene ketal group.[5] |
| InCl₃ | Methanol | 60 | 6-10 h | 82-88 | Efficient and regioselective for terminal isopropylidene ketals.[9][10] |
| Yb(OTf)₃·H₂O | Acetonitrile | Room Temp. | Not specified | Not specified | Facile chemoselective hydrolysis of terminal isopropylidene acetals.[7] |
| Zn(NO₃)₂·6H₂O | Acetonitrile | 50 | 8 h | 87 | Selective cleavage of the terminal isopropylidene group.[5] |
| Other Methods | |||||
| 1,4-Dithiothreitol (DTT), CSA | Not specified | Not specified | Not specified | 78-98 | Mild and green conditions for the removal of isopropylidene ketals.[7][11][12] |
| Iodine | Methanol | Room Temp. or Reflux | Varies | Varies | Temperature-dependent for selective or complete deprotection.[5] |
| Iodine | Acetonitrile | Not specified | Not specified | Not specified | Chemoselective hydrolysis of terminal isopropylidene acetals.[5] |
| Periodic acid (H₅IO₆) | Ether | Not specified | 4-10 h | Very good | Selective hydrolytic cleavage of a terminal isopropylidene ketal group to yield aldehydes.[5] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Acid-Catalyzed Hydrolysis using Aqueous Sulfuric Acid
This protocol is a classic and robust method for the complete deprotection of isopropylidene ketals.
Procedure:
-
Suspend the isopropylidene-protected compound (e.g., 6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose) in 1% aqueous sulfuric acid.[4]
-
Heat the mixture at reflux (110 °C) for 3 hours.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the solution (pH 7) by the slow, portionwise addition of sodium hydrogen carbonate.[4]
-
Remove the solvent in vacuo.
-
Complete the removal of water using a freeze-drier to obtain the crude product.[4]
Protocol 2: Lewis Acid-Catalyzed Deprotection using Cobalt(II) Chloride
This method offers a mild and regioselective approach for the cleavage of terminal isopropylidene ketals.[9]
Procedure:
-
Dissolve the isopropylidene-protected substrate in acetonitrile.
-
Add a catalytic amount of CoCl₂·2H₂O (e.g., 10 mol%).[9]
-
Stir the mixture at 55 °C and monitor the reaction by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Transketalization using Iodine in Acetone
This method provides a neutral alternative for the deprotection of acetals and ketals.[13]
Procedure:
-
Dissolve the isopropylidene-protected compound in acetone.
-
Add a catalytic amount of molecular iodine (e.g., 10 mol%).[13]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the deprotection of isopropylidene ketals.
Caption: The mechanism of acid-catalyzed deprotection of an isopropylidene ketal.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetonide - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. tsijournals.com [tsijournals.com]
- 6. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective depr… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Structural Validation of Methyl 3,4-O-isopropylidene-L-threonate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of Methyl 3,4-O-isopropylidene-L-threonate, a key chiral building block in organic synthesis. Due to the limited availability of public data on its direct derivatives, this guide focuses on the parent compound and draws comparisons with the related L-threonic acid and its salts. The methodologies and data presented herein are essential for ensuring the stereochemical integrity and purity of these compounds in research and development.
Spectroscopic Data for Structural Elucidation
The primary methods for the structural validation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While detailed public spectral data for a range of its direct derivatives remains scarce, the foundational data for the parent compound provides a benchmark for characterization.
Table 1: Comparative Spectroscopic Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |
| This compound | Data available from commercial suppliers[1] | Data available from commercial suppliers[1] | Expected [M+H]+: 191.0919 |
| L-Threonic Acid | 3.62, 3.69, 3.98, 4.06 (in D2O) | Not readily available | Expected [M-H]-: 135.0404 |
| Feruloylthreonic Acid | Not specified | Not specified | Fragmentation data available |
| Caffeoylthreonic Acid | Not specified | Not specified | Fragmentation data available |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and reliable structural validation. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the molecule by analyzing the magnetic properties of its atomic nuclei.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, D2O)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (0 ppm).
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a 13C NMR spectrum. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.
Instrumentation:
-
Mass Spectrometer (e.g., LC-MS, GC-MS, ESI-TOF)
-
Sample introduction system (e.g., direct infusion, liquid chromatography, gas chromatography)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Chemical Ionization (CI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis (MS/MS): To obtain further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide insights into the connectivity of the molecule. For esters, characteristic fragmentation patterns include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement.[2]
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound and its potential derivatives.
Caption: Logical workflow for the synthesis, purification, and structural validation of threonate derivatives.
Signaling Pathway and Experimental Workflow Diagrams
For drug development professionals, understanding how a molecule or its derivatives might interact with biological pathways is crucial. While the direct signaling pathways for this compound are not extensively documented, a generalized workflow for evaluating the biological activity of a novel derivative is presented below.
Caption: A generalized workflow for screening the biological activity of novel threonate derivatives.
References
Safety Operating Guide
Proper Disposal of Methyl 3,4-O-isopropylidene-L-threonate: A Step-by-Step Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3,4-O-isopropylidene-L-threonate, a combustible liquid commonly used in biomedical research. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid, and personal protective equipment (PPE) is mandatory.
| Parameter | Value | Reference |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |
| Storage Class Code | 10 - Combustible liquids | [1] |
| Required PPE | Eyeshields, Gloves, Dust mask type N95 (US) | [1] |
Always work in a well-ventilated area, preferably within a fume hood, to avoid the accumulation of vapors. Keep the chemical away from open flames, sparks, and hot surfaces.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[2][3]
-
Waste Collection:
-
Designate a specific, properly labeled waste container for this compound. The container should be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid.[2][4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations.
-
-
Waste Segregation:
-
This compound should be segregated as a non-halogenated organic solvent.[3]
-
Crucially, do not mix this waste with incompatible chemicals. Incompatible materials include, but are not limited to, strong oxidizing agents, strong acids, and strong bases.[5] Mixing incompatible wastes can lead to dangerous chemical reactions, including the generation of heat, gas, or even fire and explosion.[6]
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be away from sources of ignition and in a cool, dry, and well-ventilated location.
-
Ensure the waste container is kept closed at all times, except when adding waste.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. For specific regulations and further guidance, always consult your institution's Environmental Health and Safety department.
References
- 1. Methyl 3,4-O-isopropylidene- L -threonate 97 92973-40-5 [sigmaaldrich.com]
- 2. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. calpaclab.com [calpaclab.com]
Essential Safety and Operational Guide for Handling Methyl 3,4-O-isopropylidene-L-threonate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,4-O-isopropylidene-L-threonate (CAS No. 92973-40-5). The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields are required when working with or near this chemical.[1]
-
Goggles: For tasks involving potential liquid splashes or chemical vapors, chemical splash goggles are necessary.[2][3]
-
Face Shields: In situations with a high risk of splashing, such as when mixing corrosive substances, a face shield should be worn in addition to safety goggles.[2]
Hand Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If direct contact occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[1] For tasks with a higher risk of exposure, consider wearing double gloves or more robust, chemical-resistant gloves.[1]
Body Protection:
-
Lab Coats: A lab coat is essential to protect clothing and skin from potential splashes and spills.[2][3] For work with flammable materials, a fire-resistant lab coat is recommended.[2]
Respiratory Protection:
-
Dust Mask/Respirator: A dust mask (type N95 or equivalent) should be used, particularly if there is a risk of generating aerosols.[4] In poorly ventilated areas or when working with volatile chemicals, a respirator may be necessary.[2]
Quantitative Data Summary
For quick reference, the key physical and safety properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 92973-40-5 | [4][5] |
| Molecular Formula | C₈H₁₄O₅ | [5] |
| Molecular Weight | 190.19 g/mol | [4][5] |
| Form | Liquid | [4] |
| Boiling Point | 125 °C at 12 mmHg | [4] |
| Density | 1.175 g/mL at 25 °C | [4] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [4] |
| Storage Class | 10 - Combustible liquids | [4] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from preparation and handling to waste disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com.au [westlab.com.au]
- 4. 3,4-O-异亚丙基-L-苏糖酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
